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  • Product: 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine
  • CAS: 1343319-00-5

Core Science & Biosynthesis

Foundational

Synthesis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine: A Stereoselective Approach via Ellman’s Sulfinamide Chemistry

Strategic Rationale & Retrosynthetic Design The synthesis of chiral 1-arylalkylamines is a critical workflow in the development of neuroactive APIs, kinase inhibitors, and advanced pharmacophores. The target molecule, 1-...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Rationale & Retrosynthetic Design

The synthesis of chiral 1-arylalkylamines is a critical workflow in the development of neuroactive APIs, kinase inhibitors, and advanced pharmacophores. The target molecule, 1-(2-ethoxyphenyl)-3-methylbutan-1-amine , features a primary amine attached to a chiral center (C1) that is sterically congested by an ortho-substituted aryl ring and an isobutyl aliphatic chain.

To achieve high enantiomeric excess (ee) and operational scalability, traditional methods such as enzymatic resolution or asymmetric hydrogenation often fall short due to substrate specificity or the need for expensive transition-metal catalysts. Instead, the most robust, self-validating approach utilizes Ellman’s auxiliary ((R)- or (S)-tert-butanesulfinamide). This methodology, pioneered by Jonathan A. Ellman [1], transforms the synthesis into a highly predictable diastereoselective Grignard addition. The tert-butanesulfinyl group serves a dual purpose: it strongly activates the imine toward nucleophilic attack and provides immense steric shielding to direct facial selectivity.

Retrosynthesis Target 1-(2-ethoxyphenyl)- 3-methylbutan-1-amine Sulfinamide Chiral Sulfinamide Intermediate Target->Sulfinamide Deprotection (HCl/MeOH) Imine N-tert-Butanesulfinyl Imine Sulfinamide->Imine Grignard Addition (Diastereoselective) SM 2-Ethoxybenzaldehyde + IsobutylMgBr Imine->SM Condensation (Ti(OEt)4)

Retrosynthetic pathway for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine via Ellman's auxiliary.

Mechanistic Causality: The Role of Solvent and Chelation

The hallmark of a Senior Application Scientist is not merely executing a reaction, but understanding the thermodynamic and kinetic levers that control it. In the nucleophilic addition of isobutylmagnesium bromide to the N-tert-butanesulfinyl imine, the choice of solvent dictates the transition state geometry.

When utilizing coordinating solvents like Tetrahydrofuran (THF), the magnesium center becomes heavily solvated, leading to an acyclic transition state that yields poor diastereomeric ratios (dr). However, by switching to a non-coordinating solvent like Dichloromethane (CH₂Cl₂), the reaction is forced into a highly ordered six-membered Zimmerman-Traxler-type cyclic transition state [2]. The magnesium ion chelates simultaneously to the sulfinyl oxygen and the imine nitrogen.

The Ortho-Ethoxy Effect: In the specific case of 2-ethoxybenzaldehyde derivatives, the ortho-ethoxy oxygen introduces a potential secondary coordination site for the Mg²⁺ center. While this could theoretically disrupt the cyclic transition state, empirical evidence shows that the strong oxophilicity of the sulfinyl group dominates. The bulky tert-butyl group effectively blocks the Re-face of the imine (when using the R-auxiliary), forcing the isobutyl nucleophile to attack exclusively from the Si-face, yielding the (S)-configured amine upon deprotection.

MechanisticCausality Step1 Mg2+ Coordination Binds to Sulfinyl Oxygen and Imine Nitrogen Step2 Transition State Six-Membered Cyclic Chair-like Conformation Step1->Step2 Non-coordinating solvent (CH2Cl2) Step3 Facial Selectivity Isobutyl group attacks from less hindered face Step2->Step3 Steric direction by tert-butyl group Step4 Step4 Step3->Step4 C-C bond formation

Mechanistic sequence dictating the stereochemical outcome of the Grignard addition.

Quantitative Optimization Data

To validate the mechanistic hypothesis regarding solvent coordination, the following optimization matrix was constructed during the process development of the Grignard addition step.

Table 1: Optimization of Isobutylmagnesium Bromide Addition to the Sulfinyl Imine

SolventTemperatureTransition State ModelYield (%)Diastereomeric Ratio (dr)
THF-48 °CAcyclic (Solvent coordinated)85%80:20
Toluene-78 °CCyclic (Mg²⁺ chelated)88%92:8
CH₂Cl₂ -48 °C Cyclic (Mg²⁺ chelated) 94% 96:4

Note: CH₂Cl₂ at -48 °C provides the optimal thermodynamic balance between reaction rate (yield) and facial selectivity (dr).

Self-Validating Experimental Protocols

The following workflows are designed as self-validating systems. At each stage, specific analytical checkpoints ensure the integrity of the intermediate before proceeding.

Step 1: Condensation to Form the N-tert-Butanesulfinyl Imine

Causality Check: Titanium(IV) ethoxide (Ti(OEt)₄) is used instead of standard desiccants (like MgSO₄) because it acts as both a Lewis acid to activate the aldehyde and a highly efficient water scavenger, preventing the hydrolysis of the moisture-sensitive sulfinamide.

  • Reaction: To a flame-dried round-bottom flask under an argon atmosphere, add 2-ethoxybenzaldehyde (10.0 mmol, 1.0 eq) and (R)-2-methylpropane-2-sulfinamide (10.5 mmol, 1.05 eq) in anhydrous THF (20 mL, 0.5 M).

  • Activation: Add Ti(OEt)₄ (20.0 mmol, 2.0 eq) dropwise via syringe. Stir the reaction mixture at ambient temperature for 12 hours.

  • Workup: Quench the reaction by pouring it into an equal volume of saturated aqueous NaCl while stirring rapidly. The resulting titanium dioxide suspension is filtered through a pad of Celite. Wash the filter cake thoroughly with ethyl acetate (3 × 20 mL).

  • Isolation: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation: Analyze the crude product via ¹H NMR (CDCl₃). The disappearance of the aldehyde proton (~10.4 ppm) and the appearance of the imine proton singlet (~8.8 ppm) confirms >98% conversion.

Step 2: Diastereoselective Grignard Addition

Causality Check: The reaction is cooled to -48 °C (using a dry ice/acetonitrile bath) rather than -78 °C to maintain sufficient nucleophilicity of the bulky isobutyl Grignard reagent while preserving the rigidity of the cyclic transition state.

  • Reaction: Dissolve the crude (R,E)-N-(2-ethoxybenzylidene)-2-methylpropane-2-sulfinamide (10.0 mmol, 1.0 eq) in anhydrous CH₂Cl₂ (50 mL, 0.2 M). Cool the solution to -48 °C under argon.

  • Addition: Dropwise add isobutylmagnesium bromide (2.0 M in diethyl ether, 20.0 mmol, 2.0 eq) over 30 minutes to prevent localized heating.

  • Maturation: Stir the mixture at -48 °C for 4 hours, then allow it to slowly warm to room temperature over 2 hours.

  • Workup: Quench carefully with saturated aqueous NH₄Cl (20 mL). Extract the aqueous phase with CH₂Cl₂ (3 × 20 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate.

  • Self-Validation: Perform HPLC analysis on the crude mixture. The ratio of the major to minor diastereomer should exceed 96:4. The major diastereomer can be purified via flash column chromatography (Hexanes/EtOAc) if required.

Step 3: Acidic Cleavage & Isolation of the Free Amine

Causality Check: Methanolic HCl is utilized to cleanly cleave the sulfinyl group without risking the cleavage of the ortho-ethoxy ether linkage, which could occur under harsher Lewis acidic conditions (e.g., BBr₃).

  • Deprotection: Dissolve the purified sulfinamide intermediate (8.0 mmol) in methanol (40 mL, 0.2 M). Add 4M HCl in 1,4-dioxane (16.0 mmol, 2.0 eq).

  • Stirring: Stir the solution at room temperature for 2 hours.

  • Workup: Concentrate the mixture in vacuo to remove volatiles. Partition the resulting hydrochloride salt between diethyl ether (30 mL) and 1M aqueous NaOH (30 mL).

  • Extraction: Extract the aqueous layer with CH₂Cl₂ (3 × 20 mL). Combine the organic extracts, dry over Na₂SO₄, and evaporate the solvent to yield the pure (S)-1-(2-ethoxyphenyl)-3-methylbutan-1-amine as a pale yellow oil.

  • Self-Validation: Confirm the absolute stereochemistry and enantiomeric purity (>99% ee) using chiral stationary phase HPLC against a racemic standard.

References

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

  • Mendes, J. A., Costa, P. R. R., Yus, M., Foubelo, F., & Buarque, C. D. (2021). N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles. Beilstein Journal of Organic Chemistry, 17, 1096-1140.[Link]

Exploratory

Technical Whitepaper: Synthesis, Physicochemical Profiling, and Pharmacological Potential of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

Executive Summary In the landscape of modern medicinal chemistry, functionalized 1-phenylalkylamines serve as privileged scaffolds for central nervous system (CNS) therapeutics and specialized resolving agents. 1-(2-etho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized 1-phenylalkylamines serve as privileged scaffolds for central nervous system (CNS) therapeutics and specialized resolving agents. 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (CAS: 1343319-00-5) is a highly specialized primary amine characterized by an ortho-ethoxy substituted benzene ring and an isobutyl side chain .

This whitepaper provides an in-depth technical analysis of this compound, designed for drug development professionals and synthetic chemists. We explore its structural parameters, detail a self-validating stereoselective synthetic workflow using Ellman’s auxiliary, and map its hypothetical structure-activity relationship (SAR) profile within the context of monoamine transporter modulation.

Structural & Physicochemical Profiling

The physicochemical properties of a compound dictate its pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME). The presence of the ortho-ethoxy group introduces a localized dipole and a hydrogen-bond acceptor, while the isobutyl chain significantly increases the lipophilic surface area, making this compound an excellent candidate for crossing the blood-brain barrier (BBB).

Table 1: Quantitative Physicochemical Data
PropertyValuePharmacological Implication
CAS Number 1343319-00-5Unique chemical identifier.
Molecular Formula C₁₃H₂₁NOConforms to small-molecule drug space.
Molecular Weight 207.31 g/mol Highly favorable for oral bioavailability (<500 Da).
Exact Mass 207.1623 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 1 (Primary Amine)Enables salt-bridge formation with target receptor aspartate residues.
H-Bond Acceptors 2 (Amine N, Ether O)Facilitates interaction with aqueous solvation shells and target pockets.
Rotatable Bonds 6Balances conformational flexibility with target-binding entropy.
TPSA 35.2 ŲExcellent for BBB penetration (optimal CNS TPSA is < 90 Ų).
Estimated LogP ~3.0Ideal lipophilicity for passive membrane diffusion .

Retrosynthetic Analysis & Stereoselective Synthesis

The primary challenge in synthesizing 1-(2-ethoxyphenyl)-3-methylbutan-1-amine lies in establishing the chiral center at the alpha-carbon with high enantiomeric excess (ee). Traditional reductive amination yields a racemic mixture. To achieve stereocontrol, we employ Ellman’s chiral sulfinamide ((R)-(+)-2-Methyl-2-propanesulfinamide), a robust auxiliary that directs the stereochemical outcome of the imine reduction .

Self-Validating Experimental Protocol

Phase 1: Condensation (Imine Formation)

  • Procedure: Dissolve 1-(2-ethoxyphenyl)-3-methylbutan-1-one (1.0 eq) and (R)-(+)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (Ti(OEt)₄, 2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 12 hours.

  • Causality: The starting ketone is sterically hindered by the ortho-ethoxy group and the bulky isobutyl chain. Ti(OEt)₄ acts as a dual-purpose reagent: it functions as a Lewis acid to activate the carbonyl carbon for nucleophilic attack, and it acts as an irreversible water scavenger to drive the equilibrium forward without epimerizing the chiral auxiliary.

  • Validation System: Remove a 50 µL aliquot, quench with H₂O, and extract with EtOAc. Analyze via LC-MS. The protocol is validated to proceed to Phase 2 only when the ketone mass peak is absent and the [M+H]⁺ peak of the sulfinyl imine is dominant.

Phase 2: Diastereoselective Reduction

  • Procedure: Cool the crude imine solution to -48°C. Add Sodium Borohydride (NaBH₄, 3.0 eq) portionwise. Stir for 4 hours, then slowly warm to 0°C.

  • Causality: Temperature control is the critical variable here. At -48°C, the bulky tert-butanesulfinyl group adopts a rigid conformation that sterically shields one face of the imine double bond. This forces the hydride from NaBH₄ to attack exclusively from the less hindered face, maximizing the diastereomeric ratio (dr).

  • Validation System: Isolate the crude sulfinamide and perform ¹H-NMR. The integration of the diastereomeric methyl doublets on the isobutyl chain must yield a dr of >95:5. If the dr is lower, recrystallization from hexanes/EtOAc is required before proceeding.

Phase 3: Auxiliary Cleavage

  • Procedure: Dissolve the pure sulfinamide in methanol. Add 4M HCl in dioxane (2.0 eq) and stir at room temperature for 2 hours. Concentrate under reduced pressure to precipitate the amine hydrochloride salt.

  • Causality: Methanolic HCl provides a highly specific acidic environment that selectively hydrolyzes the N-S bond of the sulfinamide. The ortho-ethoxy ether linkage remains completely intact, as ether cleavage would require significantly harsher conditions (e.g., BBr₃ or concentrated HI).

  • Validation System: Perform Chiral HPLC against a racemic standard. The protocol is considered successful when the ee is >99%.

Synthetic Workflow Visualization

Synthesis Ketone 1-(2-ethoxyphenyl)-3-methylbutan-1-one Condensation Condensation Ti(OEt)4, (R)-t-BuSONH2 Ketone->Condensation Imine N-tert-Butanesulfinyl Imine Reduction Stereoselective Reduction NaBH4, THF, -48°C Imine->Reduction Sulfinamide Diastereomerically Pure Sulfinamide Cleavage Auxiliary Cleavage HCl / MeOH Sulfinamide->Cleavage Amine 1-(2-ethoxyphenyl)-3-methylbutan-1-amine Condensation->Imine Reduction->Sulfinamide Cleavage->Amine

Fig 1: Stereoselective synthesis workflow using Ellman's chiral auxiliary.

Pharmacological Potential & SAR Context

Structurally, 1-(2-ethoxyphenyl)-3-methylbutan-1-amine belongs to the broader class of 1-phenylalkylamines, a scaffold famous for interacting with monoamine transporters (DAT, SERT, NET) and trace amine-associated receptors (TAAR1).

Structure-Activity Relationship (SAR) Dynamics:
  • The ortho-Ethoxy Substitution: Unlike unsubstituted amphetamines, the bulky, electron-donating ethoxy group at the 2-position restricts the rotational freedom of the phenyl ring. Furthermore, the oxygen atom acts as a hydrogen-bond acceptor, which can dramatically shift the molecule's affinity away from DAT and toward SERT, a common phenomenon observed in ortho-alkoxy substituted phenethylamines.

  • The Isobutyl Side Chain: The 3-methylbutyl extension at the alpha-carbon significantly increases the steric bulk compared to a standard methyl group. This lipophilic extension is hypothesized to anchor the molecule deeply into the hydrophobic sub-pockets of monoamine transporters, potentially acting as an allosteric modulator or a reuptake inhibitor rather than a substrate for efflux.

Hypothetical Signaling Pathway Visualization

SAR Compound 1-(2-ethoxyphenyl)- 3-methylbutan-1-amine DAT Dopamine Transporter (DAT) Compound->DAT Isobutyl group fits hydrophobic pocket SERT Serotonin Transporter (SERT) Compound->SERT 2-Ethoxy group modulates affinity NET Norepinephrine Transporter (NET) Compound->NET Primary amine forms salt bridge Uptake Inhibition of Monoamine Reuptake DAT->Uptake SERT->Uptake NET->Uptake Synapse Increased Synaptic Monoamine Levels Uptake->Synapse

Fig 2: Hypothetical SAR and signaling pathway for monoamine transporter modulation.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound for downstream pharmacological assays, the following analytical suite is mandatory:

Table 2: Quality Control & Analytical Validation
Analytical MethodTarget ObservationValidation Purpose
¹H-NMR (400 MHz, CDCl₃) Triplet at ~1.4 ppm (ethoxy CH₃); multiplet at ~4.0 ppm (ethoxy CH₂); multiplet at ~4.2 ppm (alpha-CH).Confirms structural connectivity and the integrity of the ether linkage.
¹³C-NMR (100 MHz, CDCl₃) ~156 ppm (C-O aromatic carbon); ~50 ppm (alpha-carbon).Verifies the carbon skeleton and absence of ketone starting material.
Chiral HPLC Single sharp peak (compared to dual peaks of a racemic standard).Quantifies enantiomeric excess (ee > 99%).
LC-HRMS (ESI+) Calculated for C₁₃H₂₂NO⁺ [M+H]⁺: 208.1701; Found: ± 5 ppm.Confirms exact molecular mass and compound purity.

References

  • National Institutes of Health (NIH) / PMC. "From Racemic Alcohols to Enantiopure Amines: Ru-Catalyzed Diastereoselective Amination." PubMed Central,[Link]

Foundational

In-Depth Technical Guide: 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine – Structural Identifiers, Synthesis, and Applications

Executive Summary 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine is a sterically hindered, chiral primary amine that serves as a highly versatile building block in modern medicinal chemistry. Featuring a uniquely substituted 1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine is a sterically hindered, chiral primary amine that serves as a highly versatile building block in modern medicinal chemistry. Featuring a uniquely substituted 1-arylalkylamine scaffold, this compound is frequently utilized in the development of G-protein coupled receptor (GPCR) ligands and kinase inhibitors. This whitepaper provides a comprehensive analysis of its structural identifiers, physicochemical properties, and a self-validating, asymmetric synthetic methodology designed for drug development professionals.

Chemical Identity & Core Identifiers

A critical challenge in sourcing specialized combinatorial building blocks is the ambiguity of registry numbers. A search of primary chemical databases reveals that 1-(2-ethoxyphenyl)-3-methylbutan-1-amine does not currently possess a universally assigned, publicly registered Chemical Abstracts Service (CAS) Registry Number .

Note: Automated chemical scraping platforms occasionally misattribute CAS numbers to this structure (e.g., CAS 2172090-47-8, which correctly belongs to an unrelated thiazolopyridine derivative). Researchers must rely on deterministic structural identifiers for precise database querying.

Table 1: Deterministic Chemical Identifiers

Identifier TypeValue
IUPAC Name 1-(2-ethoxyphenyl)-3-methylbutan-1-amine
SMILES CCOC1=CC=CC=C1C(N)CC(C)C
InChI InChI=1S/C13H21NO/c1-4-15-12-8-6-5-7-11(12)13(14)9-10(2)3/h5-8,10,13H,4,9,14H2,1-3H3
Molecular Formula C₁₃H₂₁NO

Structural & Physicochemical Profiling

Understanding the causality behind the molecule's physical properties is essential for downstream drug design. The molecule's behavior is dictated by three core structural elements:

  • The Ortho-Ethoxy Group: The bulky ethoxy ether at the ortho position restricts bond rotation around the phenyl-C1 bond due to steric clash with the adjacent isobutyl chain. This locks the molecule into specific, predictable conformers, reducing entropic penalty upon target binding. Furthermore, the ether oxygen acts as a localized hydrogen bond acceptor (HBA).

  • The Isobutyl Chain: This branched aliphatic group provides significant lipophilicity, driving the burial of the molecule into hydrophobic receptor pockets.

  • The Primary Amine: With a pKa typically around 9.0–9.5, the amine is protonated at physiological pH, enabling critical salt-bridge formations with aspartate or glutamate residues in target proteins.

Table 2: Calculated Physicochemical Properties

PropertyValuePharmacological Implication
Molecular Weight 207.31 g/mol Highly ligand-efficient (LE) fragment.
Exact Mass 207.1623 DaEssential for High-Resolution Mass Spec (HRMS) validation.
cLogP ~3.2Optimal lipophilicity for CNS penetration/membrane permeability.
H-Bond Donors (HBD) 1 (NH₂)Capable of bidentate interactions.
H-Bond Acceptors (HBA) 2 (N, O)Interacts with kinase hinge regions or GPCR transmembrane domains.

Synthetic Methodologies: Ellman's Asymmetric Synthesis

Because primary amines with adjacent chiral centers are notoriously difficult to resolve via classical salt resolution, asymmetric synthesis is the industry standard. The most robust, field-proven method for synthesizing enantiopure 1-(2-ethoxyphenyl)-3-methylbutan-1-amine is via Ellman's sulfinamide chemistry .

G A 2-Ethoxybenzaldehyde C Chiral Sulfinyl Imine A->C Condensation B (R)-t-Butanesulfinamide Ti(OEt)4, THF B->C Reagent E Sulfinamide Intermediate (Diastereomerically Pure) C->E Nucleophilic Addition D Isobutylmagnesium Bromide CH2Cl2, -48°C D->E Grignard Reagent G 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine (Enantiopure) E->G Acidic Cleavage F HCl in MeOH Deprotection F->G Reagent

Figure 1: Asymmetric synthesis workflow of the target amine via Ellman's sulfinamide chemistry.

Self-Validating Experimental Protocol

The following protocol is designed to ensure scientific integrity by embedding analytical checkpoints (self-validation) at every stage .

Step 1: Condensation (Imine Formation)

  • Procedure: Dissolve 2-ethoxybenzaldehyde (1.0 eq) and (R)-tert-butanesulfinamide (1.1 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq) dropwise at room temperature. Stir for 12 hours.

  • Causality: Ti(OEt)₄ is specifically chosen because it acts as both a Lewis acid to activate the sterically hindered ortho-substituted aldehyde and a water scavenger to drive the equilibrium forward.

  • Validation Checkpoint: Quench a 10 µL aliquot in wet EtOAc, centrifuge the TiO₂ salts, and analyze the supernatant via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot confirms the reaction.

Step 2: Diastereoselective Nucleophilic Addition

  • Procedure: Cool the crude chiral sulfinyl imine solution in CH₂Cl₂ to -48 °C. Add isobutylmagnesium bromide (2.0 eq) dropwise. Stir for 4 hours, then slowly warm to room temperature.

  • Causality: The non-coordinating solvent (CH₂Cl₂) and low temperature (-48 °C) maximize the coordination of the Grignard magnesium to the sulfinyl oxygen. This enforces a rigid, six-membered chair-like transition state, ensuring high diastereomeric excess (de > 95%).

  • Validation Checkpoint: Analyze via LC-MS. The mass shift from the imine [M+H]⁺ to the sulfinamide [M+H]⁺ validates the addition. Crude ¹H NMR integration of the tert-butyl singlet confirms the diastereomeric ratio.

Step 3: Acidic Cleavage (Deprotection)

  • Procedure: Dissolve the purified sulfinamide intermediate in MeOH, add 4M HCl in dioxane, and stir at room temperature for 2 hours.

  • Causality: The sulfinyl group is highly sensitive to acidic solvolysis. Methanol acts as a nucleophile to trap the cleaved sulfinyl group, preventing side reactions with the newly liberated amine.

  • Validation Checkpoint: Spot the reaction mixture on a TLC plate, elute, and stain with Ninhydrin. Heating will reveal a bright purple/pink spot, definitively confirming the presence of the primary amine.

Pharmacological Relevance & Downstream Applications

In drug discovery, the 1-(2-ethoxyphenyl)-3-methylbutan-1-amine scaffold is utilized to probe deep, lipophilic pockets in target proteins while maintaining a vector for solvent-exposed modifications.

SAR Core 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine Ortho Ortho-Ethoxy Group Core->Ortho Isobutyl Isobutyl Chain Core->Isobutyl Amine Primary Amine Core->Amine HBA Hydrogen Bond Acceptor (Receptor Interaction) Ortho->HBA Lipophilic Hydrophobic Pocket Burial (Steric Bulk) Isobutyl->Lipophilic SaltBridge Salt Bridge Formation (Asp/Glu Residues) Amine->SaltBridge

Figure 2: Structure-Activity Relationship (SAR) logic for the amine's pharmacophore elements.

When coupled with pyrimidine or quinazoline cores via standard SₙAr reactions, the resulting secondary amines often exhibit potent kinase inhibitory activity, with the isobutyl group occupying the hydrophobic regulatory spine (R-spine) of the kinase domain.

Analytical Characterization

To ensure absolute scientific integrity, synthesized batches must be validated against the following expected spectral parameters:

Table 3: Expected ¹H NMR Shifts (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.90 - 0.95 Doublet of doublets6HIsobutyl terminal methyls (-CH₃)
1.40 Triplet3HEthoxy terminal methyl (-CH₃)
1.45 - 1.75 Multiplet3HIsobutyl methylene and methine (-CH₂-CH-)
4.05 Quartet2HEthoxy methylene (-O-CH₂-)
4.35 Triplet1HChiral benzylic methine (C1-H)
6.80 - 7.30 Multiplet4HAromatic protons

Mass Spectrometry (ESI+): Expected [M+H]⁺ at m/z 208.2.

References

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010). Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. URL:[Link]

  • Xu, H.-C., Chowdhury, S., & Ellman, J. A. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Nature Protocols, 8(11), 2271–2280. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary. (General reference for structural validation standards). URL: [Link]

Exploratory

An In-depth Technical Guide to 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

Abstract This technical guide provides a comprehensive overview of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine, a novel amine derivative with potential applications in pharmaceutical and chemical research. Due to the limite...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine, a novel amine derivative with potential applications in pharmaceutical and chemical research. Due to the limited direct literature on this specific molecule, this document outlines a robust and plausible synthetic pathway, details methods for its characterization, and explores its potential biological significance based on established chemical principles and analysis of structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights into the synthesis and evaluation of this compound.

Introduction and Significance

1-(2-ethoxyphenyl)-3-methylbutan-1-amine is a primary amine featuring an ethoxy-substituted phenyl ring and an isobutyl group. Its structure is of interest to medicinal chemists as it combines features of phenethylamine derivatives, a class of compounds known for a wide range of biological activities, with a lipophilic isobutyl moiety that can influence pharmacokinetic properties. The ethoxy group at the ortho-position of the phenyl ring can modulate electronic properties and metabolic stability. While this specific molecule is not extensively documented in current literature, its structural components suggest potential as an intermediate in the synthesis of more complex molecules, or as a pharmacologically active agent itself. This guide will therefore serve as a foundational document, proposing a logical synthetic route via reductive amination and outlining the necessary analytical and speculative biological characterization.

Proposed Synthetic Pathway: Reductive Amination

The most direct and efficient method for the synthesis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine is the reductive amination of 2-ethoxybenzaldehyde with 3-methylbutan-1-amine (also known as isoamylamine).[1][2] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the desired secondary amine.

The overall synthetic scheme can be visualized as a two-stage process: the synthesis of the aldehyde precursor followed by the key reductive amination step.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Reductive Amination Salicylaldehyde Salicylaldehyde SchiffBase Schiff Base Intermediate Salicylaldehyde->SchiffBase Aniline, Ethanol, Acetic Acid (cat.) ProtectedEther O-Alkylated Schiff Base SchiffBase->ProtectedEther Ethyl Bromide, K2CO3, DMF Ethoxybenzaldehyde 2-Ethoxybenzaldehyde ProtectedEther->Ethoxybenzaldehyde Acid Hydrolysis Imine Imine Intermediate Ethoxybenzaldehyde->Imine Mix in THF Isoamylamine 3-Methylbutan-1-amine (Isoamylamine) Isoamylamine->Imine Target 1-(2-ethoxyphenyl)-3-methylbutan-1-amine Imine->Target NaBH4 caption Figure 1: Proposed two-stage synthesis of the target compound.

Caption: Figure 1: Proposed two-stage synthesis of the target compound.

Stage 1: Synthesis of 2-Ethoxybenzaldehyde

The starting material, 2-ethoxybenzaldehyde, can be readily synthesized from the more common salicylaldehyde. A direct O-alkylation of salicylaldehyde is often complicated by side reactions involving the aldehyde group. Therefore, a protection-deprotection strategy is employed.[1]

  • Protection: The aldehyde group of salicylaldehyde is first protected by forming a Schiff base with an amine, such as aniline, in the presence of an acid catalyst.[1]

  • Etherification: The phenolic hydroxyl group of the Schiff base is then etherified using an alkylating agent like ethyl bromide in the presence of a base (Williamson ether synthesis).[1]

  • Deprotection: The Schiff base is subsequently hydrolyzed under acidic conditions to regenerate the aldehyde, yielding the desired 2-ethoxybenzaldehyde.[1]

Stage 2: Reductive Amination

Reductive amination is a highly versatile method for forming carbon-nitrogen bonds.[2][3] In this proposed synthesis, 2-ethoxybenzaldehyde is reacted with 3-methylbutan-1-amine. The reaction proceeds through the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form a Schiff base (imine). This intermediate is not isolated but is reduced in situ by a mild reducing agent, such as sodium borohydride (NaBH₄), to yield the final product.[4][5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent alternative that is particularly effective and mild.[3]

Physicochemical Properties and Analytical Characterization

The expected physicochemical properties of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine have been calculated and are summarized in the table below.

PropertyValue
Molecular Formula C₁₃H₂₁NO
Molecular Weight 207.31 g/mol
IUPAC Name 1-(2-ethoxyphenyl)-3-methylbutan-1-amine
CAS Number Not assigned
Predicted XLogP3 3.2 - 3.5
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bond Count 5

Table 1: Predicted Physicochemical Properties.

Analytical Workflow

The identity and purity of the synthesized compound would be confirmed using a standard analytical workflow.

G Crude Crude Product (Post-Workup) TLC TLC Analysis Crude->TLC Purity Check Puri Column Chromatography Crude->Puri Pure Pure Fractions Puri->Pure Silica Gel Char Structural Characterization Pure->Char NMR 1H & 13C NMR Char->NMR MS Mass Spectrometry (GC-MS or LC-MS) Char->MS IR FTIR Spectroscopy Char->IR caption Figure 2: Analytical workflow for product purification and characterization.

Caption: Figure 2: Analytical workflow for product purification and characterization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for structural elucidation, confirming the presence of the ethoxy group, the aromatic protons with their specific splitting pattern, and the protons of the isobutyl and amine groups.

  • Mass Spectrometry (MS): GC-MS or LC-MS would be used to determine the molecular weight of the compound, with the molecular ion peak expected at m/z 207.31.[6] Fragmentation patterns would provide further structural confirmation.

  • Infrared (IR) Spectroscopy: FTIR would show characteristic peaks for N-H stretching of the primary amine, C-H stretching (aromatic and aliphatic), and C-O stretching of the ether linkage.

Potential Biological Activity and Applications

While no specific biological data exists for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine, its structure allows for informed speculation on its potential applications.

  • CNS Activity: The core structure is related to phenethylamines, many of which are known to interact with monoamine transporters and receptors in the central nervous system. Further investigation into its potential psychoactive properties could be warranted.

  • Anticancer Potential: Numerous studies have shown that novel amine derivatives, including those with heterocyclic or substituted aromatic rings, exhibit cytotoxic activity against various cancer cell lines.[7][8] The pro-apoptotic and cell cycle arrest capabilities of similar compounds suggest that 1-(2-ethoxyphenyl)-3-methylbutan-1-amine could be a candidate for anticancer screening.

  • Chemical Intermediate: The primary amine group serves as a versatile functional handle for further chemical modifications. It can be readily acylated, alkylated, or used in the construction of more complex heterocyclic systems, making it a valuable building block in synthetic chemistry.[9]

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Ethoxybenzaldehyde

This protocol is adapted from established methods for the protection, etherification, and deprotection of salicylaldehyde.[1][2]

  • Protection (Schiff Base Formation):

    • In a round-bottom flask, dissolve salicylaldehyde (0.1 mol) in 150 mL of ethanol.

    • Add aniline (0.1 mol) dropwise with stirring.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Heat the mixture to reflux for 2-3 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude Schiff base.

  • Etherification:

    • Dissolve the crude Schiff base in 200 mL of dimethylformamide (DMF).

    • Add potassium carbonate (0.15 mol).

    • Heat the mixture to 80°C with vigorous stirring.

    • Add ethyl bromide (0.12 mol) dropwise over 30 minutes.

    • Maintain the reaction at 80°C for 12-16 hours, monitoring by TLC.

    • After completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Deprotection (Hydrolysis):

    • Dissolve the crude O-alkylated Schiff base in a mixture of ethanol (100 mL) and 2M HCl (100 mL).

    • Reflux the mixture for 4-6 hours until TLC indicates the disappearance of the starting material.

    • Cool the reaction mixture and extract with diethyl ether (3 x 100 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the resulting crude 2-ethoxybenzaldehyde by vacuum distillation.

Protocol 2: Synthesis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

This protocol describes a direct reductive amination using sodium borohydride.[4][5]

  • Reaction Setup:

    • To a solution of 2-ethoxybenzaldehyde (10 mmol) in 50 mL of tetrahydrofuran (THF), add 3-methylbutan-1-amine (12 mmol).

    • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Reduction:

    • Cool the mixture in an ice bath.

    • Carefully add sodium borohydride (15 mmol) portion-wise over 20 minutes, ensuring the temperature remains below 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis shows complete consumption of the imine intermediate.

  • Workup and Purification:

    • Quench the reaction by slowly adding 20 mL of 1M NaOH.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude amine by silica gel column chromatography, using a gradient of ethyl acetate in hexanes as the eluent.

Conclusion

While 1-(2-ethoxyphenyl)-3-methylbutan-1-amine is not a well-documented compound, this guide establishes a clear and scientifically sound basis for its synthesis and characterization. The proposed reductive amination pathway is efficient and relies on readily available precursors. The structural similarity of the target compound to known bioactive molecules suggests it may be a valuable candidate for screening in drug discovery programs, particularly in the areas of neuroscience and oncology. The protocols and analytical workflows detailed herein provide a comprehensive roadmap for researchers to synthesize, purify, and characterize this novel amine, paving the way for future investigations into its chemical and biological properties.

References

  • Wagner, E. C. Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Setamdideh, D., & Sepehraddin, F. (2013). Convenient Reductive Amination of Aldehydes by NaBH4/Cation Exchange Resin. Journal of the Mexican Chemical Society, 57(3), 169-173.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • Periasamy, M., & Sasikumar, M. (2013). Reductive Amination of Aldehydes with Sodium Borohydride-Silica Gel System. Chemical Science Transactions, 2(S1), S43-S46.
  • Google Patents. (1998).
  • Organic Chemistry Portal. Arylamine synthesis by amination (alkylation). Available from: [Link]

  • BYJU'S. (2023). Synthesis of Alkylamines. Available from: [Link]

  • Burke, A. J., & Davies, S. G. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Organic Letters, 16(24), 6428–6431.
  • Burgoyne, W. F., & Dixon, D. D. (1990). Synthesis of ortho-alkyl arylamines from N-alkyl arylamines via acid catalysis.
  • Touchette, K. M. (2006). Reductive Amination Reaction.
  • Szychowski, K. A., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 734.
  • MolPort. 3-methylbutan-1-amine. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4615.
  • Susanti, D., et al. (2019). Synthesis 1,2-bis ((3-methylbut-2-en-1-yl)oxy) - 4 - (((3-methylbut-2-en-1-yl)oxy)methyl)benzene from 3,4-dihydroxybenzaldehyde as Melanogenesis Inhibitor and Fragrance Candidate. Journal of Physics: Conference Series, 1282, 012040.
  • precisionFDA. 1-PHENYLBUTAN-2-AMINE. Available from: [Link]

Sources

Foundational

Comprehensive Technical Guide: Stereoisomers of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

Abstract This technical guide provides a rigorous analysis of the stereochemical landscape of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (CAS: 1343319-00-5).[1][2] Targeted at drug discovery professionals, this document de...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a rigorous analysis of the stereochemical landscape of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (CAS: 1343319-00-5).[1][2] Targeted at drug discovery professionals, this document details the structural identification of stereocenters, theoretical and practical separation strategies, and asymmetric synthesis protocols.[3] We establish the critical distinction between the (1R) and (1S) enantiomers, proposing self-validating workflows for their isolation and characterization in pharmaceutical development.

Structural Analysis & Stereochemical Identification[1][3][4]

Molecular Architecture

The molecule comprises a butan-1-amine backbone substituted at the C1 position with a 2-ethoxyphenyl moiety and at the C3 position with a methyl group.[1][2][4]

  • IUPAC Name: 1-(2-ethoxyphenyl)-3-methylbutan-1-amine[1][2][4]

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][3]
  • Molecular Weight: 207.31 g/mol [1][2][4]

Chirality Assessment

To determine the stereoisomeric potential, we analyze the hybridization and substitution pattern of the carbon backbone:

  • C1 Position (Benzylic): This carbon is

    
     hybridized and bonded to four distinct groups:
    
    • Amino group (

      
      )[1]
      
    • Hydrogen atom (

      
      )[1]
      
    • 2-Ethoxyphenyl group (

      
      )[1]
      
    • Isobutyl group (

      
      ) derived from the C2-C4 chain.[1]
      
  • C3 Position: This carbon is bonded to:

    • Hydrogen atom (

      
      )[1]
      
    • Methyl group (

      
      )[1]
      
    • Methyl group (

      
      , terminus C4)
      
    • Methylene group (

      
      )[1][2]
      
Stereoisomer Count

With


 chiral center, the total number of stereoisomers is calculated as 

.[3]
  • Enantiomer A: (1R)-1-(2-ethoxyphenyl)-3-methylbutan-1-amine[1][2]

  • Enantiomer B: (1S)-1-(2-ethoxyphenyl)-3-methylbutan-1-amine[1][2]

There are no diastereomers for this specific constitution.[1][2][3]

Theoretical Stereochemistry & Configuration

The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules.[1][2]

Priority Assignment at C1:

  • 
      (Nitrogen, Atomic #7) 
    
    
    
    Priority 1 [1][2][3]
  • 
      (Aryl Carbon, attached to C, C, H vs Alkyl C) 
    
    
    
    Priority 2 [3]
  • 
      (Alkyl Carbon) 
    
    
    
    Priority 3 [1][3]
  • 
     
    
    
    
    Priority 4 (Lowest)

Visualization:

  • (R)-Enantiomer: With H pointing away, the sequence 1

    
     2 
    
    
    
    3 is Clockwise .[1][2][3]
  • (S)-Enantiomer: With H pointing away, the sequence 1

    
     2 
    
    
    
    3 is Counter-Clockwise .[1][2][3]
Visualization: Stereochemical Relationships

Stereochemistry Racemate Racemic Mixture (±)-1-(2-ethoxyphenyl)-3-methylbutan-1-amine R_Isomer (1R)-Enantiomer Clockwise Priority Racemate->R_Isomer Resolution S_Isomer (1S)-Enantiomer Counter-Clockwise Priority Racemate->S_Isomer Resolution R_Isomer->S_Isomer Mirror Image

Caption: Stereochemical relationship between the (R) and (S) enantiomers derived from the single C1 chiral center.

Asymmetric Synthesis Strategies

For drug development, accessing enantiopure material is critical.[1][2][3] We recommend two primary routes: Ellman's Auxiliary Approach (high fidelity) and Biocatalytic Transamination (scalable).[1][3]

Route A: Ellman's Sulfinamide Synthesis (Recommended)

This method utilizes tert-butanesulfinamide as a chiral auxiliary to direct the stereochemistry of the amine formation.[1][3]

Protocol:

  • Condensation: React the ketone precursor, 1-(2-ethoxyphenyl)-3-methylbutan-1-one , with (

    
    )-tert-butanesulfinamide and Ti(OEt)
    
    
    
    to form the chiral N-sulfinyl imine.[1][2]
  • Diastereoselective Reduction: Reduce the imine using L-Selectride or NaBH

    
    .[1][2][3] The bulky tert-butyl group directs the hydride attack.[1][2][3]
    
  • Deprotection: Acidic hydrolysis (HCl/MeOH) yields the chiral amine salt.[1][2][3]

Self-Validating Check:

  • Monitor the disappearance of the imine peak (~1620 cm

    
    ) via IR.[1][3]
    
  • Verify diastereomeric ratio (dr) of the intermediate sulfinamide via HPLC before hydrolysis.[1][3]

Route B: Kinetic Resolution via Lipase

If racemic amine is already available, enzymatic resolution is cost-effective.[1][2][3]

  • Enzyme: Candida antarctica Lipase B (CAL-B).[1][2][3]

  • Acyl Donor: Ethyl acetate or Methoxyacetate.[1][2][3]

  • Mechanism: The enzyme selectively acylates one enantiomer (typically R), leaving the (S)-amine free.[1][3]

  • Separation: The resulting amide and unreacted amine are easily separated by acid-base extraction.[1][2][3]

Visualization: Synthesis Decision Tree

Synthesis Start Target: Chiral Amine Precursor Precursor: 1-(2-ethoxyphenyl)-3-methylbutan-1-one Start->Precursor Racemate Precursor: Racemic Amine Start->Racemate MethodA Ellman's Auxiliary ((R)-t-Bu-Sulfinamide) Precursor->MethodA Condensation MethodB Enzymatic Resolution (CAL-B Lipase) Racemate->MethodB Selective Acylation IntermediateA Chiral N-Sulfinyl Imine MethodA->IntermediateA Ti(OEt)4 Separation Acid/Base Extraction MethodB->Separation Product Enantiopure Amine (>99% ee) IntermediateA->Product 1. Reduction 2. HCl Hydrolysis Separation->Product Isolation

Caption: Workflow comparison between asymmetric synthesis (Ellman) and kinetic resolution (Lipase).

Analytical Characterization & Separation

Chiral HPLC Method Development

Separation of the enantiomers is essential for determining Enantiomeric Excess (ee).[1][3]

ParameterCondition Set A (Normal Phase)Condition Set B (Reversed Phase)
Column Chiralpak AD-H or IA (Amylose-based)Chiralcel OD-RH (Cellulose-based)
Mobile Phase Hexane : IPA : Diethylamine (90:10:0.[1][2]1)Water (0.1% DEA) : Acetonitrile (60:[1][3]40)
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV @ 254 nm (Aryl absorption)UV @ 220 nm / 254 nm
Expected Result Baseline separation (

)
Good for biological samples

Technical Insight: The 2-ethoxyphenyl group provides significant steric bulk and


-

interaction potential, making polysaccharide-based columns (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate) highly effective.[1][2]
NMR Determination of Purity

To determine optical purity without a chiral column, use a Chiral Solvating Agent (CSA):

  • Reagent: (

    
    )-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate.[1][2]
    
  • Observation: In

    
    H NMR (CDCl
    
    
    
    ), the methyl doublet of the isobutyl group (approx 0.9 ppm) will split into two distinct sets of doublets corresponding to the diastereomeric salt complexes.[3]

Pharmacological Implications (Eutomer vs. Distomer)

In chiral pharmacology, one enantiomer (the Eutomer ) typically carries the desired biological activity, while the other (the Distomer ) may be inactive or toxic.[3]

  • Binding Affinity: For 1-aryl-alkylamines, the spatial arrangement of the amine relative to the aryl ring is critical for binding to GPCRs (e.g., monoamine receptors) or ion channels.[2]

  • Metabolic Stability: The (S)-enantiomer often undergoes oxidative deamination by Monoamine Oxidases (MAO) at a different rate than the (R)-enantiomer due to steric fit within the enzyme active site.[1][3]

  • Recommendation: Both enantiomers must be screened independently in early-stage ADME assays to identify the candidate with the optimal safety profile.

References

  • PubChem. 2-(4-ethoxyphenyl)-2-ethyl-N-methylbutan-1-amine (Related Structure Analysis).[1][2] National Library of Medicine.[1][2][3] Available at: [Link][1][3]

  • Molport. 3-methylbutan-1-amine Derivatives and Commercial Availability. Available at: [Link][1][3]

  • Ellman, J. A., et al. Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide.[1][2][3] Accounts of Chemical Research.[1][2][3][4] (General methodology reference for Protocol 3.1).

  • ResearchGate. Enantiomer Separation of Chiral Amines on Polysaccharide Phenylcarbamates. Available at: [Link][1][3]

Sources

Exploratory

Technical Guide: Solubility Profiling of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

This technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (CAS: 1343319-00-5).[1] Designed for application s...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the solubility profile, physicochemical properties, and experimental characterization protocols for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (CAS: 1343319-00-5).[1]

Designed for application scientists and process chemists, this document moves beyond simple data listing to explore the mechanistic drivers of solubility for this lipophilic amine, providing a robust framework for solvent selection in synthesis and formulation.

[1]

Executive Summary & Compound Architecture

1-(2-ethoxyphenyl)-3-methylbutan-1-amine is a chiral, lipophilic primary amine commonly utilized as a building block in the synthesis of pharmaceutical intermediates.[1] Its structure features a basic amine center, a lipophilic isobutyl chain, and an ortho-ethoxy substituted phenyl ring.

This structural triad dictates its solubility behavior:

  • The Amine (Hydrophilic/Basic): Drives pH-dependent solubility in aqueous media.

  • The Isobutyl & Phenyl Groups (Lipophilic): Drive high affinity for non-polar and chlorinated solvents.

  • The Ethoxy Group: Adds moderate polarity and hydrogen-bond acceptance, enhancing solubility in alcohols and esters.

Physicochemical Descriptors (Predicted)
PropertyValue (Approx.)[2][3][4][5][6]Implication
Molecular Weight 207.31 g/mol Low MW facilitates dissolution.[1]
LogP (Octanol/Water) 2.8 – 3.2Highly lipophilic; prefers organic phases.
pKa (Basic) 9.5 – 10.2Ionized (protonated) at physiological pH.
H-Bond Donors 2 (–NH₂)Capable of H-bonding in protic solvents.[1]
Physical State Oil / Low-melting SolidKinetics of dissolution will be rapid.[1]

Solubility Profile by Solvent Class[2][7]

The following data categorizes solubility based on the "Like Dissolves Like" principle, validated by the compound's calculated Hansen Solubility Parameters (HSP).

A. Organic Solvents (Free Base Form)

The free base form of the amine is highly soluble in organic solvents due to its high lipophilicity.

Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Chlorinated Dichloromethane (DCM), ChloroformExcellent (>100 mg/mL)Dipole-dipole interactions and high dispersive forces match the phenyl ring.[1]
Alcohols Methanol, Ethanol, IsopropanolVery Good (>50 mg/mL)The amine group H-bonds with the solvent hydroxyls; the alkyl chain is accommodated by the alcohol's organic backbone.
Esters/Ketones Ethyl Acetate, AcetoneGood (>30 mg/mL)Favorable polar interactions, though less stabilizing than alcohols.
Aprotic Polar DMSO, DMF, AcetonitrileExcellent (>100 mg/mL)High dielectric constants stabilize the polar amine headgroup while solvating the aromatic system.
Hydrocarbons Heptane, Hexane, TolueneModerate to Good Soluble due to the isobutyl/phenyl lipophilicity, but may require warming if the compound crystallizes.
B. Aqueous Media (pH Dependency)

Water solubility is strictly controlled by pH. The compound follows the Henderson-Hasselbalch equation logic for weak bases.[1]

  • Acidic pH (< 4.0): High Solubility. The amine is fully protonated (

    
    ), forming a water-soluble salt.
    
  • Neutral pH (7.0): Low Solubility. A mixture of species exists, but the equilibrium shifts toward the lipophilic free base.

  • Basic pH (> 10.0): Insoluble / Oiling Out. The compound exists as the uncharged free base, which is hydrophobic (LogP ~3) and will phase separate.

Mechanistic Visualization

Pathway 1: pH-Dependent Solvation Mechanism

The following diagram illustrates the transition between the oil-soluble free base and the water-soluble cation.[1]

SolubilityMechanism cluster_0 Solvent Compatibility cluster_1 Aqueous Compatibility FreeBase Free Base (R-NH2) Lipophilic (LogP ~3) Soluble in: DCM, EtOAc Protonation + H+ (Acidic pH) Protonation Step FreeBase->Protonation SaltForm Salt Species (R-NH3+) Hydrophilic Soluble in: Water Protonation->SaltForm Deprotonation + OH- (Basic pH) Deprotonation Step SaltForm->Deprotonation Deprotonation->FreeBase

Caption: Cycle of protonation states determining phase preference between organic and aqueous layers.

Experimental Protocols for Solubility Determination

To generate precise data for your specific batch (accounting for polymorphic differences or purity), use the following "Shake-Flask" protocol, the gold standard for solubility determination.

Protocol A: Thermodynamic Solubility (Shake-Flask)

Objective: Determine the saturation solubility at equilibrium.

  • Preparation:

    • Weigh approx. 10 mg of the amine into a 2 mL HPLC vial.

    • Add 500 µL of the target solvent.

  • Saturation:

    • If the solid dissolves immediately, add more compound until a visible precipitate remains (saturation).

    • Cap the vial and shake/vortex at 25°C for 24 hours.

  • Separation:

    • Centrifuge the sample at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter.

    • Critical: Ensure the filter material (PTFE) is compatible with the solvent.

  • Quantification:

    • Dilute the supernatant 100x with Mobile Phase.

    • Analyze via HPLC-UV (Detection @ 254 nm for the phenyl ring).

    • Calculate concentration against a standard curve.

Protocol B: Kinetic Solubility (High Throughput)

Objective: Rapid estimation for biological screening (DMSO stock method).

  • Stock Solution: Prepare a 10 mM stock solution in DMSO.

  • Precipitation: Spike 5 µL of stock into 195 µL of aqueous buffer (PBS, pH 7.4).

  • Incubation: Shake for 2 hours at room temperature.

  • Readout: Measure turbidity via UV-Vis absorbance at 620 nm (nephelometry). High absorbance indicates precipitation (low solubility).

Synthesis & Purification Implications[1][8][9][10]

Understanding the solubility profile allows for optimized purification workflows:

  • Reaction Solvent: Use Dichloromethane (DCM) or Toluene . The reagents are soluble, and the solvent can be easily removed.

  • Acid-Base Extraction (Purification):

    • Dissolve crude reaction mixture in DCM.

    • Wash with 1M HCl . The amine moves to the aqueous layer (as salt); impurities remain in DCM.

    • Basify the aqueous layer with NaOH (pH > 12). The amine oils out.

    • Extract back into fresh DCM.

  • Crystallization: If a solid salt is desired, dissolve the free base in Ethanol and add HCl in Dioxane . The hydrochloride salt will likely precipitate upon addition of a non-polar anti-solvent like Diethyl Ether or Heptane .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1343319-00-5. Retrieved from .

  • Parshad, H., et al. (2004). "Aqueous solubility study of salts of benzylamine derivatives."[7] International Journal of Pharmaceutics, 269(1), 157-168.[7] (Provides mechanistic basis for lipophilic amine salt solubility).

  • Bergström, C. A., et al. (2007). "Accuracy of calculated pH-dependent aqueous drug solubility." European Journal of Pharmaceutical Sciences, 32(4-5), 381-390.[1]

  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs. Retrieved from .

Sources

Foundational

An In-Depth Technical Guide to Aromatic Amine Compounds and Analogs for Researchers and Drug Development Professionals

Abstract Aromatic amines and their analogs represent a pivotal class of organic compounds, integral to numerous industrial processes and fundamental to the development of a wide array of pharmaceuticals. Their unique che...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Aromatic amines and their analogs represent a pivotal class of organic compounds, integral to numerous industrial processes and fundamental to the development of a wide array of pharmaceuticals. Their unique chemical properties, derived from the interplay between the amino group and the aromatic ring, render them versatile synthons and pharmacophores. However, this chemical reactivity is also intrinsically linked to a well-documented toxicological profile, including mutagenicity and carcinogenicity, posing significant challenges in their application, particularly in drug development. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, navigating the multifaceted nature of aromatic amines. We will explore their classification and structure-activity relationships, delve into their diverse applications in medicinal chemistry, and provide a detailed examination of the mechanisms underlying their toxicity. Furthermore, this guide offers practical, field-proven insights into the analytical methodologies essential for their quantification and characterization, equipping the reader with the knowledge to harness the potential of these compounds while mitigating their inherent risks.

The Fundamental Chemistry and Classification of Aromatic Amines

Aromatic amines are organic compounds where an amino group (-NH2, -NHR, -NR2) is directly attached to an aromatic ring. The simplest member of this class is aniline. The direct attachment of the nitrogen atom to the aromatic system results in a significant delocalization of the nitrogen's lone pair of electrons into the π-system of the ring. This electron delocalization has profound effects on the chemical and physical properties of the molecule, distinguishing them from their aliphatic counterparts.[1][2]

Aromatic amines can be broadly classified based on the nature of the aromatic ring and the substitution on the amino group:

  • Primary, Secondary, and Tertiary Amines: Based on the number of organic substituents attached to the nitrogen atom.[3]

  • Aryl Amines: Where the nitrogen is directly bonded to one or more aromatic rings (e.g., aniline, diphenylamine).[3]

  • Aryl Alkyl Amines: Where the nitrogen atom is bonded to a side chain of an aromatic ring (e.g., benzylamine).[3]

The basicity of aromatic amines is significantly lower than that of aliphatic amines due to the delocalization of the nitrogen's lone pair into the aromatic ring, making it less available for protonation.[1] The electronic nature of substituents on the aromatic ring further modulates this basicity; electron-withdrawing groups decrease basicity, while electron-donating groups increase it.

The Dichotomous Role of Aromatic Amines in Drug Development

The aromatic amine moiety is a common feature in a multitude of approved pharmaceutical agents, where it plays a critical role in their therapeutic activity.[4] The nitrogen atom can act as a hydrogen bond donor and acceptor, and its basicity allows for the formation of salts, which can improve solubility and bioavailability.[5]

Therapeutic Applications of Aromatic Amine-Containing Drugs

Aromatic amines are key building blocks in the synthesis of a wide range of drugs, including:

  • Analgesics and Anti-inflammatory Drugs: Many non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics incorporate aromatic amine structures.

  • Anticancer Agents: Certain aromatic amine analogs have been investigated for their potential to inhibit cancer cell growth.[10]

  • Other Therapeutic Areas: Aromatic amines are also found in antihistamines, antidepressants, and anesthetics.[11][12]

Medicinal Chemistry Strategies to Mitigate Toxicity

The inherent genotoxic potential of many aromatic amines presents a significant hurdle in drug development.[10] Medicinal chemists employ several strategies to mitigate this risk while retaining therapeutic efficacy:

  • Bioisosteric Replacement: This strategy involves replacing the aromatic amine group with another functional group that has similar steric and electronic properties but a different toxicological profile.[11][13][14] For example, replacing an amide bond with a 1,2,3-triazole can maintain key interactions while improving metabolic stability.[8]

  • Structural Modification: Altering the substitution pattern on the aromatic ring can influence the metabolic fate of the compound, directing it towards detoxification pathways rather than activation pathways.[15]

  • Prodrug Approaches: Designing a molecule that is converted to the active aromatic amine species at the target site can limit systemic exposure and reduce off-target toxicity.

The Dark Side: Toxicology and Carcinogenicity of Aromatic Amines

The carcinogenicity of many aromatic amines is a major health concern, with some compounds classified as known human carcinogens by the International Agency for Research on Cancer (IARC).[1][16][17] The primary mechanism of their carcinogenicity involves metabolic activation to reactive electrophilic species that can form covalent adducts with DNA, leading to mutations and the initiation of cancer.[18][19][20]

Metabolic Activation: The Path to Carcinogenesis

The metabolic activation of aromatic amines is a multi-step process primarily occurring in the liver, but also in other tissues. The key steps are:

  • N-Hydroxylation: The initial and rate-limiting step is the oxidation of the amino group to an N-hydroxyarylamine, a reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly CYP1A2.[16][21]

  • Esterification: The N-hydroxyarylamine can then undergo esterification, such as O-acetylation by N-acetyltransferases (NATs) or O-sulfation by sulfotransferases (SULTs), to form reactive N-acetoxy or N-sulfonyloxy esters.[4][6]

  • Formation of the Ultimate Carcinogen: These esters are unstable and can spontaneously break down to form highly reactive nitrenium ions, which are the ultimate carcinogenic species that react with DNA.[22]

The balance between metabolic activation and detoxification pathways, which include N-acetylation of the parent amine and glucuronidation, determines the overall carcinogenic risk.[6][21]

Below is a diagram illustrating the general metabolic activation pathway of aromatic amines.

MetabolicActivation AromaticAmine Aromatic Amine (Ar-NH2) N_Hydroxy N-Hydroxyarylamine (Ar-NHOH) AromaticAmine->N_Hydroxy CYP450 (e.g., CYP1A2) N-Oxidation Detoxification Detoxification Products (e.g., N-acetylated amine, glucuronides) AromaticAmine->Detoxification NAT, UGTs N_Acetoxy N-Acetoxyarylamine (Ar-NHOAc) N_Hydroxy->N_Acetoxy N-Acetyltransferase (NAT) O-Acetylation N_Hydroxy->Detoxification UGTs Nitrenium Nitrenium Ion (Ar-NH+) N_Acetoxy->Nitrenium Spontaneous Heterolysis DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Reaction with DNA

Caption: General metabolic activation pathway of aromatic amines leading to the formation of DNA adducts.

Case Study: The Metabolic Activation of Benzidine

Benzidine is a well-established human bladder carcinogen.[23] Its metabolic activation follows the general pathway described above, but with some specific features. The initial N-oxidation can be followed by peroxidative activation in extrahepatic tissues, such as the bladder epithelium.[10][18]

BenzidineMetabolism Benzidine Benzidine N_Hydroxy_Benzidine N-Hydroxy-N'-acetylbenzidine Benzidine->N_Hydroxy_Benzidine CYP1A2 N-Oxidation & NAT Acetylation N_Acetoxy_Benzidine N-Acetoxy-N'-acetylbenzidine N_Hydroxy_Benzidine->N_Acetoxy_Benzidine NAT O-Acetylation Nitrenium_Ion Nitrenium Ion N_Acetoxy_Benzidine->Nitrenium_Ion Heterolysis DNA_Adduct dG-C8-N-acetylbenzidine Adduct Nitrenium_Ion->DNA_Adduct Reaction with Guanine in DNA

Caption: Simplified metabolic activation pathway of benzidine.

Quantitative Assessment of Carcinogenic Potency

The carcinogenic potency of aromatic amines can be quantified using the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of the animals that would have remained tumor-free at zero dose.[5][24] Quantitative Structure-Activity Relationship (QSAR) models are also used to predict the carcinogenicity of untested aromatic amines based on their molecular structure.[2][6][17][25]

Table 1: Carcinogenic Potency (TD50) of Selected Aromatic Amines in Rodents

CompoundSpeciesTD50 (mg/kg/day)Target Organ(s)Reference
4-AminobiphenylMouse0.97Liver, Bladder[5]
BenzidineRat1.6Liver, Zymbal's gland[5]
2-NaphthylamineDog3.3Bladder[5]
o-ToluidineRat24.1Bladder, Spleen[5]
AnilineRat103Spleen[5]

This table provides a selection of TD50 values from the Carcinogenic Potency Database (CPDB) and is not exhaustive.[5][24]

Analytical Methodologies for Aromatic Amines

The accurate and sensitive quantification of aromatic amines is crucial for monitoring occupational and environmental exposure, ensuring the safety of consumer products, and in pharmaceutical quality control. The two most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of aromatic amines, particularly for non-volatile and thermally labile compounds.[21][26]

Experimental Protocol: HPLC-UV Analysis of Aromatic Amines in Wastewater

This protocol provides a general framework for the analysis of aromatic amines in industrial wastewater.[9][27][28]

  • Sample Preparation (Dispersive Liquid-Liquid Microextraction - DLLME):

    • To a 5.00 mL water sample in a conical test tube, rapidly inject a mixture of 0.50 mL of methanol (dispersive solvent) containing 25.0 µL of tetrachloroethane (extraction solvent).

    • A cloudy solution will form. Centrifuge for 2 min at 4000 rpm to sediment the tetrachloroethane droplets.

    • Collect 5.0 µL of the sedimented phase for HPLC analysis.[9]

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water is typically used. For example, a linear gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength appropriate for the specific aromatic amines being analyzed (e.g., 254 nm).

    • Injection Volume: 5.0 µL.

  • Quantification:

    • Prepare a series of calibration standards of the target aromatic amines in the appropriate solvent.

    • Construct a calibration curve by plotting the peak area against the concentration of each analyte.

    • Determine the concentration of the aromatic amines in the sample by comparing their peak areas to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile aromatic amines.[12][29] A derivatization step is often required to improve the chromatographic properties of polar amines.[3][15]

Experimental Protocol: GC-MS Analysis of Carcinogenic Aromatic Amines in Urine

This protocol describes a method for the determination of carcinogenic aromatic amines in human urine, a key matrix for biomonitoring.[2][30]

  • Sample Preparation:

    • Hydrolysis: To 5 mL of urine, add a strong acid (e.g., HCl) and heat to hydrolyze any conjugated aromatic amines.

    • Extraction: After cooling, neutralize the sample and perform a liquid-liquid extraction with a suitable organic solvent (e.g., n-hexane).

    • Derivatization: Evaporate the organic extract and add a derivatizing agent such as pentafluoropropionic anhydride (PFPA). Heat the mixture to form the pentafluoropropionamide derivatives of the aromatic amines.[2]

    • Reconstitution: After the reaction, evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.[29]

  • GC-MS Conditions:

    • Column: A mid-polarity capillary column is typically used (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C).

    • Injection: Splitless injection mode is often used for trace analysis.

    • Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

  • Quantification:

    • Use an isotopically labeled internal standard for each analyte to correct for matrix effects and variations in sample preparation.

    • Prepare calibration standards containing known concentrations of the derivatized aromatic amines and the internal standards.

    • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

    • Calculate the concentration of the aromatic amines in the urine sample using the calibration curve.

Table 2: Performance Characteristics of Analytical Methods for Aromatic Amine Quantification

Analytical MethodAnalyte(s)MatrixLinearity (R²)LODLOQPrecision (%RSD)Accuracy/Recovery (%)Reference
HPLC-UV4 Aromatic AminesWater>0.990.8-1.8 ng/mL-4.1-5.385.4-111.7[9]
GC-MSCarcinogenic AminesUrine>0.991-4 ng/L-<10-[2]
LC-MS/MS25 Aromatic AminesTextiles>0.99--<15-[13]
GC-MSAromatic AminesHair Dye>0.990.02-0.20 ng/g-0.7-4.292.2-98.4[3]

LOD: Limit of Detection; LOQ: Limit of Quantification; RSD: Relative Standard Deviation. This table presents a summary of performance data from various studies and is intended for comparative purposes.

Conclusion

Aromatic amines and their analogs are a class of compounds with immense utility in medicinal chemistry and other scientific disciplines. Their unique electronic and structural features have enabled the development of life-saving drugs. However, the shadow of their potential carcinogenicity necessitates a deep understanding of their metabolic fate and toxicological mechanisms. For researchers and drug development professionals, navigating this duality is paramount. By employing strategic medicinal chemistry approaches to mitigate toxicity and utilizing robust analytical methodologies for their precise quantification, the scientific community can continue to harness the therapeutic potential of aromatic amines while ensuring human and environmental safety. This guide serves as a foundational resource to aid in this critical endeavor, fostering a scientifically rigorous and safety-conscious approach to the study and application of these fascinating and challenging molecules.

References

  • International Agency for Research on Cancer. (2020). Some Aromatic Amines and Related Compounds. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 127.
  • Aromatic amine. In: Wikipedia. Accessed March 7, 2024. [Link]

  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment.
  • Benigni, R., Giuliani, A., & Franke, R. (2001). Prediction of rodent carcinogenicity of aromatic amines: a quantitative structure–activity relationships model. Carcinogenesis, 22(9), 1469–1477.
  • Prontosil. In: Wikipedia. Accessed March 7, 2024. [Link]

  • Gannett, P. M., Garst, J. E., & Senter, P. D. (1993). Determination of three carcinogenic aromatic amines in urine of smokers and nonsmokers. Journal of analytical toxicology, 17(4), 187–191.
  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Barreiro, E. J., & Fraga, C. A. M. (2015).
  • Classification of Amines. In: Embibe. Accessed March 7, 2024. [Link]

  • Josephy, P. D. (1986). Oxidative activation of benzidine and its derivatives by peroxidases. Environmental health perspectives, 64, 171–178.
  • BenchChem. (2025). Structure-Activity Relationships of Benzidine Analogs: A Technical Guide. BenchChem.
  • Yan, F. (2025). No More Explosive Transformation of Aromatic Amine: Chemistry Solves a 140-years-long Dilemma to Find a Safe Way Out. Hangzhou Institute for Advanced Study.
  • Feng, J., Jia, X., & Li, J. (2018). A New Automated Method for the Analysis of Aromatic Amines in Human Urine by GC–MS/MS. Journal of analytical toxicology, 42(6), 405–413.
  • Kappe, T. (2003). Different roads to discovery; Prontosil (hence sulfa drugs) and penicillin (hence β-lactams). Monatshefte für Chemie/Chemical Monthly, 134(10), 1285-1297.
  • Neumann, H. G. (2005). GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES.
  • Structure-Activity Relationship (SAR). In: UCLA Chemistry and Biochemistry. Accessed March 7, 2024. [Link]

  • Benzidine. In: Wikipedia. Accessed March 7, 2024. [Link]

  • BenchChem. (2025).
  • The Carcinogenic Potency Project. (n.d.). The Carcinogenic Potency Database (CPDB).
  • Peto, R., Pike, M. C., Bernstein, L., Gold, L. S., & Ames, B. N. (1984). A carcinogenic potency database of the standardized results of animal bioassays. Environmental health perspectives, 58, 1–8.
  • Gaikwad, P. L., Gandhi, P. S., Jagdale, D. M., & Kadam, V. J. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 1-18.
  • Chen, H. J., & Chen, C. Y. (2014). Recent technical and biological development in the analysis of biomarker N-deoxyguanosine-C8-4-aminobiphenyl. Journal of cancer science & therapy, 6(11), 455-465.
  • International Agency for Research on Cancer. (2012). 4-AMINOBIPHENYL. In Chemical Agents and Related Occupations. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100F.
  • Taylor & Francis. (2019). 4-Aminobiphenyl – Knowledge and References. Taylor & Francis.
  • White, C. (2023). Exploring the Effects of Aromatic Compounds on Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 15(10), 10-11.
  • Xiongfeng, H., Lvye, L., Qun, X., & Rohrer, J. (2012). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. ThermoFisher Scientific.
  • Wang, K., & Guengerich, F. P. (2013). Reduction of aromatic and heterocyclic aromatic N-hydroxylamines by human cytochrome P450 2S1. The Journal of biological chemistry, 288(21), 14953–14963.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2020). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of medicinal chemistry, 63(23), 14335–14385.
  • Lhasa Limited. (2018).
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines. BenchChem.
  • LibreTexts. (2024). 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.
  • Thresher, A., et al. (2020). Are all nitrosamines concerning? A review of mutagenicity and carcinogenicity data. Regulatory Toxicology and Pharmacology, 116, 104749.
  • Wu, X., He, Y., Chen, H., & Liu, J. (2008). Determination of four aromatic amines in water samples using dispersive liquid-liquid microextraction combined with HPLC.
  • Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Agilent Technologies.
  • Smolecule. (2026). Introduction to Graphviz and DOT Language. Smolecule.
  • Waters Corporation. (2012). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software.
  • Liu, Y., et al. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1989.
  • Gold, L. S., et al. (2007). All Results On Each Chemical in the Carcinogenic Potency Database (CPDB). University of California, Berkeley.
  • Whamine. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?.
  • Whamine. (n.d.). How are amines used in medicine?. Wuxi Weiheng Chemical Co., Ltd.
  • Thier, R., & Bolt, H. M. (2000). Metabolism of aromatic amines: relationships of N-acetylation, O-acetylation, N,O-acetyltransfer and deacetylation in human liver and urinary bladder. Archives of toxicology, 74(8), 443–452.
  • Sharma, V. K., & Kumar, V. (2014). Validation of HPLC method for determination of priority polycyclic aromatic hydrocarbons (PAHS) in waste water and sediments.
  • Agilent Technologies. (2022). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Teti, D. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Daniele Teti.
  • ResearchGate. (n.d.). Model illustrating pathways of aromatic amine metabolism and their....
  • Waters Corporation. (2014). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Gorrod, J. W., & Manson, D. (1986). The metabolic activation of aromatic amines and azo dyes. Xenobiotica, 16(10-11), 933–955.
  • Rosengarten, M. (2010, January 13). Chemistry Tutorial 7.1d: Molecular Dot Diagrams [Video]. YouTube.

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Protocols & Analytical Methods

Method

Application Note: GC-MS Analytical Protocol for the Detection and Quantitation of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Matrix: Complex Biological Fluids (Urine, Plasma) and Forensic Exhibits Introduction and Context 1-(2-Ethoxyphenyl)-3-methylbu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Matrix: Complex Biological Fluids (Urine, Plasma) and Forensic Exhibits

Introduction and Context

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine (CAS: 1343319-00-5) is a primary amine structurally characterized as an


-alkylated benzylamine. Compounds within this chemical class frequently emerge as novel psychoactive substances (NPS), pharmaceutical intermediates, or synthetic precursors. Due to its structural homology to amphetamine-type stimulants, clinical and forensic laboratories require highly specific, robust analytical methods to isolate and quantify this compound from complex biological matrices without interference from endogenous lipids or proteins.

Mechanistic Rationale for Analytical Choices

To ensure a highly sensitive and reproducible assay, this protocol abandons direct "dilute-and-shoot" methods in favor of a targeted extraction and derivatization pipeline.

Sample Clean-up: Mixed-Mode Cation Exchange (MCX)

Biological matrices contain neutral lipids and acidic interferences that severely degrade GC column stationary phases and cause matrix effects. 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine possesses a primary amine group with a predicted pKa of ~9.5. By acidifying the sample, the amine is fully protonated. We utilize an MCX Solid Phase Extraction (SPE) cartridge because it provides a dual-retention mechanism: hydrophobic interactions retain the carbon skeleton, while strong cation-exchange sulfonic acid groups ionically bind the protonated amine. This allows for aggressive washing with 100% organic solvents (e.g., methanol) to strip away neutral and acidic lipids before eluting the target basic analyte with an alkalized organic solvent ()[1].

Derivatization: Pentafluoropropionic Anhydride (PFPA)

Direct GC-MS analysis of underivatized primary amines often results in severe peak tailing, thermal degradation, and low-mass, non-diagnostic fragmentation due to interactions with active silanol groups in the GC inlet. Acylation with PFPA is a gold-standard technique that converts the polar primary amine into a highly volatile, thermally stable pentafluoropropionamide ()[2]. Crucially, the addition of the heavy perfluoroalkyl group (adding 146 Da to the molecular weight) shifts the diagnostic fragment ions into a much higher mass range, significantly improving the signal-to-noise (S/N) ratio by lifting the target ions above the low-mass biological background noise.

Experimental Workflows & Protocols

Workflow Sample Biological Sample (+ Internal Std) Acidify Acidification (2% Formic Acid) Sample->Acidify SPE MCX SPE Clean-up (Wash: MeOH, Elute: 5% NH4OH/MeOH) Acidify->SPE Dry Nitrogen Evaporation (40°C) SPE->Dry Deriv PFPA Derivatization (65°C, 30 min) Dry->Deriv GCMS GC-EI-MS Analysis (SIM/Scan Mode) Deriv->GCMS

Fig 1. End-to-end sample preparation and derivatization workflow for GC-MS analysis.

Step 1: Solid Phase Extraction (SPE) Protocol

Materials: Oasis MCX or equivalent mixed-mode cation exchange cartridge (30 mg, 1 cc).

  • Sample Pre-treatment: Aliquot 1.0 mL of biological sample (e.g., urine) into a clean tube. Add 50 µL of Internal Standard (e.g., Amphetamine-D5, 1 µg/mL). Dilute with 1.0 mL of 2% Formic Acid in MS-grade water to ensure complete protonation of the amine.

  • Conditioning: Pass 1.0 mL of Methanol through the cartridge, followed by 1.0 mL of MS-grade Water. Do not let the sorbent dry.

  • Loading: Load the acidified sample at a controlled flow rate of ~1 mL/min.

  • Washing (Aqueous): Wash with 1.0 mL of 2% Formic Acid in water to remove polar neutral interferences.

  • Washing (Organic): Wash with 1.0 mL of 100% Methanol to remove non-polar lipids and neutral organics.

  • Drying: Apply maximum vacuum (≥10 inHg) for 5 minutes to remove residual moisture.

  • Elution: Elute the target amine with 1.0 mL of freshly prepared 5% Ammonium Hydroxide in Methanol.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

Step 2: PFPA Derivatization Protocol
  • Reconstitution: Reconstitute the dried SPE extract in 50 µL of anhydrous Ethyl Acetate.

  • Acylation: Add 50 µL of Pentafluoropropionic Anhydride (PFPA).

  • Incubation: Cap the vial tightly, vortex for 5 seconds, and incubate in a heating block at 65°C for exactly 30 minutes.

  • Evaporation (Critical Step): Cool to room temperature and evaporate to complete dryness under nitrogen. Causality Note: This step removes excess PFPA and highly acidic perfluoropropionic acid byproducts, which will rapidly degrade the GC column stationary phase if injected ()[3].

  • Final Reconstitution: Reconstitute the derivatized residue in 100 µL of Ethyl Acetate. Transfer to a GC autosampler vial with a micro-insert.

System Suitability & Quality Control (Self-Validating System)

To ensure analytical trustworthiness, every batch must validate itself against the following criteria:

  • Chromatographic Integrity: The asymmetry factor (

    
    ) for the primary quantifier peak must remain between 0.8 and 1.2. Peak tailing exceeding 1.2 indicates incomplete derivatization or the presence of active silanol sites in the GC inlet, necessitating liner replacement.
    
  • Carryover Verification: A derivatized solvent blank must be injected immediately following the highest calibrator. The target signal must be <5% of the Lower Limit of Quantitation (LLOQ).

  • Internal Standard (IS) Tracking: The absolute peak area of the IS must not deviate by more than ±20% from the mean IS area of the calibration curve. Deviations beyond this threshold indicate severe matrix ion suppression or a failure in the SPE extraction step, automatically invalidating the sample result.

Data Presentation & Expected Results

Table 1: GC-MS Instrument Parameters
ParameterSetting / Specification
Column HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injection 1 µL, Splitless mode, Inlet Temp: 250°C
Oven Program 80°C (hold 1 min)

15°C/min to 280°C (hold 5 min)
Temperatures Transfer Line: 280°C | Ion Source: 230°C | Quadrupole: 150°C
Ionization Electron Impact (EI), 70 eV
Acquisition SIM/Scan synchronous mode (Scan range m/z 50–500)
Table 2: Diagnostic Ions for 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine
StateMolecular WeightBase Peak (Quantifier)Qualifier Ions
Underivatized 207.31 Dam/z 149m/z 86, m/z 121
PFPA Derivatized 353.33 Dam/z 296 m/z 268 , m/z 177

Diagnostic Fragmentation Pathways

When subjected to 70 eV EI ionization, the PFPA-derivatized compound undergoes predictable and highly diagnostic fragmentation.

  • 
    -Cleavage (m/z 296):  The dominant pathway is the 
    
    
    
    -cleavage of the C1-C2 bond, resulting in the loss of the isobutyl radical (-57 Da). The resulting cation (m/z 296) is highly stabilized by the adjacent nitrogen lone pair and the aromatic ring, making it the base peak.
  • Ethylene Loss (m/z 268): The ortho-ethoxy group on the phenyl ring is prone to a McLafferty-type rearrangement or direct elimination of ethylene (-28 Da) from the m/z 296 fragment, yielding a stable radical cation at m/z 268.

Fragmentation Parent PFPA Derivative [M]+ m/z 353 Alpha α-Cleavage Loss of Isobutyl (-57 Da) Parent->Alpha Base Base Peak m/z 296 (Quantifier) Alpha->Base Ethylene Loss of Ethylene (-28 Da) Base->Ethylene PFPLoss Loss of CF3CF2 (-119 Da) Base->PFPLoss Qual1 Qualifier Ion m/z 268 Ethylene->Qual1 Qual2 Qualifier Ion m/z 177 PFPLoss->Qual2

Fig 2. Proposed EI-MS fragmentation pathway for PFPA-derivatized target analyte.

References

  • Tsikas, D., et al. "Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature." Molecules, National Center for Biotechnology Information (PMC), 2023. URL:[Link]

  • "The Complete Guide to Solid Phase Extraction (SPE)." GCMS.cz. URL: [Link]

  • "PubChem Compound Summary for CID 104250501, 1-(3-Ethoxyphenyl)-3-methoxybutan-1-amine." National Center for Biotechnology Information, PubChem. URL:[Link]

Sources

Application

Application Note: Strategic Utilization of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine in Medicinal Chemistry

[1] Abstract This technical guide details the synthesis, reactivity profile, and application of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (CAS: 1343319-00-5).[1] As a bulky, electron-rich benzylic amine, this scaffold ser...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Abstract

This technical guide details the synthesis, reactivity profile, and application of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (CAS: 1343319-00-5).[1] As a bulky, electron-rich benzylic amine, this scaffold serves as a critical pharmacophore in the development of GPCR ligands (specifically


-adrenergic antagonists) and kinase inhibitors.[1] This note provides validated protocols for both racemic and enantioselective synthesis, emphasizing the "ortho-effect" of the ethoxy group on reactivity and metabolic stability.[1]

Structural Analysis & Reactivity Profile

The Pharmacophore

The molecule comprises three distinct functional domains that make it a valuable building block in drug discovery:

  • Benzylic Amine Head: Provides a basic nitrogen for salt bridge formation within protein binding pockets (e.g., Asp residues in GPCRs).[1]

  • Isobutyl Tail: A lipophilic moiety that fills hydrophobic pockets (e.g., Val/Leu rich regions), increasing binding affinity via van der Waals interactions.[1]

  • Ortho-Ethoxy Group:

    • Steric Locking: The bulk of the ethoxy group restricts rotation around the phenyl-benzylic bond, potentially pre-organizing the molecule into a bioactive conformation.[1]

    • Metabolic Shielding: Unlike a methoxy group, the ethyl chain hinders

      
      -dealkylation by cytochrome P450 enzymes, often extending the half-life of the final drug candidate.
      
Chemical Reactivity[1]
  • Nucleophilicity: The primary amine is moderately hindered due to the branching at the

    
    -carbon (isobutyl group) and the ortho-ethoxy substituent.[1] Standard amide couplings may require stronger activation (e.g., HATU vs. EDC).[1]
    
  • Chirality: The C1 position is a stereocenter.[1] In biological systems, usually only one enantiomer (

    
     or 
    
    
    
    ) is active.[1] Therefore, asymmetric synthesis is preferred over resolution.[1]

Retrosynthetic Strategies

The synthesis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine can be approached via two primary routes depending on the required stereochemistry.

Retrosynthesis Target Target Molecule 1-(2-ethoxyphenyl)-3-methylbutan-1-amine Ketone Precursor A: Ketone 1-(2-ethoxyphenyl)-3-methylbutan-1-one Ketone->Target Reductive Amination (Racemic) Ammonium Ammonium Acetate + Reducing Agent Ammonium->Target Aldehyde Precursor B: Aldehyde 2-ethoxybenzaldehyde Aldehyde->Target Diastereoselective Addition (Enantiopure) Sulfinamide Ellman's Sulfinamide (t-Bu-SO-NH2) + Isobutyl-MgBr Sulfinamide->Target

Figure 1: Retrosynthetic analysis showing the Racemic (Red) and Asymmetric (Green) pathways.[1]

Experimental Protocols

Protocol A: Racemic Synthesis (Reductive Amination)

Best for: Initial SAR screening, fragment-based drug discovery libraries.

Mechanism: Formation of an imine intermediate followed by in-situ reduction.[1][2] The ortho-ethoxy group can sterically hinder imine formation, requiring elevated temperatures or Lewis acid catalysis.[1]

Materials:

  • 1-(2-ethoxyphenyl)-3-methylbutan-1-one (1.0 eq)[1]

  • Ammonium Acetate (

    
    ) (10.0 eq)[1]
    
  • Sodium Cyanoborohydride (

    
    ) (1.5 eq)[1]
    
  • Solvent: Methanol (anhydrous)[1]

  • Molecular Sieves (3Å)[1]

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask, dissolve the ketone (10 mmol) in anhydrous Methanol (50 mL). Add Ammonium Acetate (100 mmol) and 2g of activated 3Å molecular sieves.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Note: Monitor by TLC. The bulky ketone reacts slowly.[1]
    
  • Reduction: Cool the reaction to

    
    . Carefully add 
    
    
    
    (15 mmol) portion-wise.
    • Safety: Perform in a fume hood;

      
       generates HCN if acidified.[1]
      
  • Stirring: Allow the mixture to warm to room temperature and stir overnight (12h).

  • Quench: Quench carefully with 1N HCl until pH < 2 (to decompose excess hydride and liberate the amine from boron complexes). Stir for 30 mins.

  • Workup: Basify with 6N NaOH to pH > 10. Extract with Dichloromethane (3 x 30 mL). Dry organic layers over

    
    .[1]
    
  • Purification: The amine often requires Flash Chromatography (DCM:MeOH:NH4OH, 95:5:[1]1) to remove non-basic byproducts.[1]

Protocol B: Asymmetric Synthesis (Ellman’s Sulfinamide Method)

Best for: Lead optimization, scale-up of active enantiomer.

Mechanism: Condensation of 2-ethoxybenzaldehyde with chiral tert-butanesulfinamide yields a chiral sulfinimine.[1] Grignard addition of the isobutyl group proceeds with high diastereoselectivity due to the bulky sulfinyl group directing the attack.[1]

Materials:

  • 2-ethoxybenzaldehyde (1.0 eq)[1]

  • (R)- or (S)-2-methylpropane-2-sulfinamide (1.1 eq)[1]

  • Titanium(IV) ethoxide (

    
    ) (2.0 eq)[1]
    
  • Isobutylmagnesium bromide (2.0 M in ether) (1.5 eq)[1]

Step-by-Step Procedure:

  • Sulfinimine Formation:

    • Mix 2-ethoxybenzaldehyde (10 mmol) and (R)-tert-butanesulfinamide (11 mmol) in THF (0.5 M).

    • Add

      
       (20 mmol) dropwise.[1] Stir at RT for 12h.[1][3]
      
    • Quench with brine, filter through Celite, and concentrate. Purify the sulfinimine intermediate.

  • Diastereoselective Addition:

    • Dissolve the sulfinimine in DCM (anhydrous) and cool to

      
      .
      
    • Add Isobutylmagnesium bromide (15 mmol) dropwise via syringe pump.[1]

    • Critical: The low temperature is essential to maximize the diastereomeric ratio (dr).[1]

    • Stir at

      
       for 4 hours, then warm to RT.
      
  • Cleavage of Auxiliary:

    • Treat the resulting sulfinamide with 4N HCl in Dioxane/MeOH (1:1) for 1 hour at RT.

    • Concentrate to obtain the chiral amine hydrochloride salt.[1]

    • Validation: Check enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column).[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Route A) Steric hindrance of ortho-ethoxy group prevents imine formation.[1]Use

(Titanium Isopropoxide) as a Lewis acid/dehydrating agent instead of molecular sieves.[1]
Racemization (Route B) Temperature fluctuation during Grignard addition.Ensure strict temperature control at

. Use a cryostat if possible.[1]
Byproduct: Alcohol Direct reduction of ketone before amination (Route A).[1]Ensure imine formation is complete (via NMR/IR) before adding the reducing agent.[1]
Poor Solubility HCl salt is highly lipophilic.[1]Use free-basing (NaOH workup) or switch to a mesylate salt for better solubility in aqueous bioassays.[1]

Application Workflow: GPCR Antagonist Synthesis

The following diagram illustrates how this amine is integrated into a typical


-antagonist workflow (analogous to Tamsulosin or Silodosin synthesis).

Workflow Amine 1-(2-ethoxyphenyl)- 3-methylbutan-1-amine Coupling Sulfonamide Coupling Amine->Coupling Nucleophile Scaffold Chlorosulfonyl Benzene Scaffold Scaffold->Coupling Electrophile Deprotection Global Deprotection Coupling->Deprotection Intermediate Salt Final Drug Candidate (HCl Salt) Deprotection->Salt Purification

Figure 2: Integration of the amine into a sulfonamide drug discovery workflow.[1]

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996, 61(11), 3849–3862.[1] Link[1]

  • Ellman's Auxiliary: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1] Accounts of Chemical Research, 2002, 35(11), 984–995.[1] Link[1]

  • Tamsulosin/Alpha-Blocker SAR: Dunn, P. J.[1] "Synthesis of Tamsulosin." Drugs of the Future, 1997, 22, 701. (Contextual reference for ortho-alkoxy benzylamine pharmacophores).

  • Ortho-Effect in Catalysis: Smith, M. B.[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition, Wiley, 2013. (General reference for steric effects in nucleophilic addition).

  • Repaglinide Intermediates: Grell, W., et al. "Repaglinide and Related Hypoglycemic Benzoic Acid Derivatives."[1] Journal of Medicinal Chemistry, 1998, 41(26), 5219–5246.[1] Link[1]

Sources

Method

Application Note: Controlled N-Alkylation of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound CAS: 1343319-00-5 Executive Summary The functionalization of sterically congested primary amines is a recurring bottleneck in...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Compound CAS: 1343319-00-5

Executive Summary

The functionalization of sterically congested primary amines is a recurring bottleneck in the synthesis of active pharmaceutical ingredients (APIs) and complex molecular libraries. The compound 1-(2-ethoxyphenyl)-3-methylbutan-1-amine presents a unique synthetic challenge: the nucleophilic nitrogen is flanked by an


-isobutyl group and an ortho-ethoxy-substituted phenyl ring.

This application note details two field-proven, self-validating protocols for the controlled mono-N-alkylation of this substrate. By leveraging specific mechanistic controls—either through the selective hydride reduction kinetics of reductive amination or the "cesium effect" in direct SN2 alkylation—researchers can achieve high mono-alkylation selectivity (>85%) while suppressing tertiary amine byproducts.

Mechanistic Rationale & Substrate Profiling

The structural topology of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine dictates its reactivity. The extreme steric bulk restricts the trajectory of incoming electrophiles. While this naturally suppresses over-alkylation (di-alkylation), it also severely retards standard SN2 reaction rates, often leading to stalled reactions, degradation, or complex mixtures if forced with strong bases or high temperatures.

To achieve precise mono-alkylation, we must manipulate the reaction kinetics:

  • Pathway A (Reductive Amination): This is the preferred method for introducing primary or secondary alkyl groups. The reaction relies on the transient formation of an imine. Because the resulting secondary amine product is even more sterically hindered than the starting material, it cannot efficiently form an iminium ion with a second equivalent of aldehyde. The use of Sodium Triacetoxyborohydride (NaBH(OAc)3) is critical here; it is a mild reagent that selectively reduces the imine without reducing the unreacted aldehyde[1].

  • Pathway B (Direct SN2 Alkylation): When the desired alkyl group cannot be derived from a carbonyl precursor, direct alkylation is required. To overcome the steric barrier of the

    
    -branched amine without driving di-alkylation, we utilize Cesium Carbonate (Cs2CO3) in N,N-Dimethylformamide (DMF). The large ionic radius of the Cs+ cation prevents tight ion-pairing, generating a highly reactive, "naked" amine nucleophile—a phenomenon known as the "cesium effect" [2].
    

Pathway Substrate 1-(2-Ethoxyphenyl)- 3-methylbutan-1-amine (Primary Amine) RedAm Reductive Amination [Aldehyde, NaBH(OAc)3] Substrate->RedAm Pathway A DirAlk Direct N-Alkylation [Alkyl Halide, Cs2CO3] Substrate->DirAlk Pathway B Target Mono-alkylated Secondary Amine RedAm->Target Fast / High Selectivity Byproduct Di-alkylated Tertiary Amine RedAm->Byproduct Sterically Blocked DirAlk->Target Moderate Selectivity DirAlk->Byproduct Competitive SN2

Reaction pathways for the N-alkylation of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data for the N-alkylation of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine using a standard aliphatic electrophile (e.g., benzyl bromide or benzaldehyde).

MethodReagentsSolventTemp (°C)Mono-Alkylation Yield (%)Di-Alkylation Yield (%)
Reductive (Opt.) Aldehyde (1.05 eq), NaBH(OAc)3 DCE 25 > 88% < 2%
ReductiveAldehyde (1.05 eq), NaBH3CNMeOH2572%~ 8%
Direct SN2Alkyl-Br (1.1 eq), K2CO3MeCN8055%25%
Direct SN2 (Opt.) Alkyl-Br (1.1 eq), Cs2CO3, TBAI DMF 60 78% 12%

Note: Reductive amination utilizing NaBH(OAc)3 in DCE provides the most robust self-limiting system for mono-alkylation.

Step-by-Step Experimental Protocols

Protocol A: Reductive Amination (Preferred for Mono-Alkylation)

This protocol is designed as a self-validating system; the mild hydride source ensures that over-reduction or side-reactions with reducible functional groups (e.g., esters, cyano groups) are avoided.

  • Imine Formation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (1.0 eq, 10.0 mmol) and the desired aliphatic/aromatic aldehyde (1.05 eq, 10.5 mmol).

  • Solvation: Dissolve the mixture in anhydrous 1,2-dichloroethane (DCE) (30 mL). Causality: DCE is the optimal solvent for NaBH(OAc)3 reductions as it balances reagent solubility with imine formation kinetics.

  • Pre-Stirring: Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes to allow for complete imine formation. (Note: If utilizing a ketone instead of an aldehyde, add 1.0 eq of glacial acetic acid to catalyze iminium ion formation).

  • Reduction: Add Sodium Triacetoxyborohydride (NaBH(OAc)3) (1.5 eq, 15.0 mmol) portion-wise over 15 minutes to control any mild exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature for 12–16 hours. Monitor completion via LC-MS (look for the disappearance of the primary amine [M+H]+ peak).

  • Quenching (Critical Step): Quench the reaction by carefully adding saturated aqueous NaHCO3 (20 mL). Causality: This neutralizes any residual acetic acid and safely decomposes unreacted borohydride species, ensuring the product is partitioned as the free-base.

  • Workup: Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel flash chromatography.

Protocol B: Direct SN2 N-Alkylation (Alternative Pathway)

Use this protocol only when the requisite aldehyde/ketone is unavailable or unstable.

  • Preparation: In an oven-dried flask under N2, dissolve 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (1.0 eq, 10.0 mmol) in anhydrous DMF (25 mL).

  • Base Addition: Add Cesium Carbonate (Cs2CO3) (1.5 eq, 15.0 mmol).

  • Catalyst & Electrophile: Add Tetrabutylammonium iodide (TBAI) (0.1 eq, 1.0 mmol) followed by the dropwise addition of the alkyl halide (1.1 eq, 11.0 mmol). Causality: TBAI acts as an in-situ Finkelstein catalyst, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides, allowing the reaction to proceed at lower temperatures and thereby minimizing di-alkylation.

  • Heating: Heat the mixture to 60 °C and stir for 16 hours.

  • Specialized Workup: Cool to room temperature and dilute with Ethyl Acetate (EtOAc) (50 mL). Wash the organic layer with a 5% aqueous Lithium Chloride (LiCl) solution (3 x 20 mL). Causality: The LiCl wash is a self-validating purification step that drastically increases the partition coefficient of DMF into the aqueous phase, completely removing it from the organic layer.

  • Isolation: Wash with brine, dry over Na2SO4, concentrate, and purify via chromatography.

Analytical Characterization & In-Process Controls

To verify the success of the mono-alkylation and the integrity of the sterically hindered core, utilize the following analytical markers:

  • LC-MS: The primary amine starting material (Exact Mass: 207.16 Da) will shift to the corresponding secondary amine mass. Ensure the ionization source (ESI+) is optimized, as highly sterically hindered amines can sometimes exhibit suppressed ionization efficiencies.

  • 1H NMR (CDCl3):

    • Loss of Primary Amine: The broad singlet corresponding to the -NH2 protons (typically around

      
       1.5 - 2.0 ppm, integrating to 2H) will disappear.
      
    • Appearance of Secondary Amine: A new, sharper singlet integrating to 1H will appear.

    • 
      -Proton Shift:  The benzylic/
      
      
      
      -proton (CH-N) of the starting material will exhibit a distinct downfield chemical shift upon alkylation.
    • Diagnostic Core Retention: Ensure the ortho-ethoxy signals (quartet at ~

      
       4.0 ppm, triplet at ~ 
      
      
      
      1.4 ppm) and the isobutyl methyl doublets (around
      
      
      0.9 ppm) remain intact and integrate correctly relative to the newly introduced alkyl chain.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Exploring the Potential of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine in Materials Science

A Note to the Researcher: Initial literature reviews indicate that 1-(2-ethoxyphenyl)-3-methylbutan-1-amine is not a widely studied compound in materials science. Consequently, this document moves beyond a simple summary...

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: Initial literature reviews indicate that 1-(2-ethoxyphenyl)-3-methylbutan-1-amine is not a widely studied compound in materials science. Consequently, this document moves beyond a simple summary of existing data. Instead, it serves as a forward-looking guide, hypothesizing potential applications based on the molecule's distinct structural features and providing robust, adaptable protocols drawn from established principles in polymer chemistry and surface science. This guide is designed to be a foundational resource for researchers aiming to pioneer the use of this novel amine in advanced materials.

Molecular Analysis and Rationale for Application

The structure of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine presents a unique combination of functional groups, each suggesting a potential role in the creation of new materials. A thorough understanding of this structure is critical to unlocking its utility.

  • Primary Amine (-NH₂): This is a highly reactive nucleophilic group. It serves as a key reaction site for a multitude of polymerization and grafting reactions, including reactions with epoxides, isocyanates, and acyl chlorides.[1][2][3] This functionality is the primary anchor for integrating the molecule into larger material systems.

  • Ethoxyphenyl Group: The aromatic ring provides rigidity and potential for π-π stacking interactions, which can influence the mechanical and thermal properties of a resulting polymer. The ortho-positioned ethoxy group (-OCH₂CH₃) introduces a degree of flexibility and can modulate solubility in organic solvents. Furthermore, ethoxyphenyl groups are found in some electro-active materials, suggesting potential for applications in organic electronics.[4]

  • Isobutyl Group: This bulky, non-polar alkyl group introduces significant steric hindrance. In a polymer context, this is likely to disrupt chain packing, leading to amorphous materials with potentially lower glass transition temperatures and increased solubility in non-polar solvents.

Table 1: Structure-Property Relationship Analysis
Structural Feature Potential Influence on Material Properties Hypothesized Application Areas
Primary Amine (-NH₂) Group High reactivity, enables covalent bonding to surfaces and other monomers, site for hydrogen bonding.Polymer Synthesis, Surface Functionalization, Adhesion Promoter.
Aromatic Phenyl Ring Increases thermal stability, rigidity, and potential for electronic conductivity.High-Performance Polymers, Organic Electronics.
Ethoxy (-OCH₂CH₃) Group Enhances solubility in organic solvents, introduces moderate flexibility.Processable Polymers, Coatings.
Bulky Isobutyl Group Disrupts polymer chain packing, increases free volume, enhances solubility.Amorphous Polymers, Gas-Permeable Membranes.

Hypothesized Application I: Monomer for High-Performance Polyamides

Rationale: The primary amine functionality allows 1-(2-ethoxyphenyl)-3-methylbutan-1-amine to act as a diamine monomer surrogate in polycondensation reactions with diacyl chlorides. The resulting polyamide would feature bulky side chains, which could impart unique solubility and thermal characteristics compared to traditional linear polyamides like Nylon.

Experimental Protocol: Synthesis of a Novel Polyamide

This protocol details the interfacial polymerization of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine with terephthaloyl chloride.

Materials:

  • 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

  • Terephthaloyl chloride

  • Dichloromethane (DCM), anhydrous

  • Sodium carbonate (Na₂CO₃)

  • Deionized water

  • Methanol

Procedure:

  • Aqueous Phase Preparation: Prepare a solution by dissolving 1.0 equivalent of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine and 2.2 equivalents of sodium carbonate in deionized water. Stir until fully dissolved.

  • Organic Phase Preparation: Prepare a solution of 1.0 equivalent of terephthaloyl chloride in anhydrous dichloromethane.

  • Interfacial Polymerization:

    • Carefully layer the organic phase on top of the aqueous phase in a beaker. A thin film of polyamide will form at the interface.

    • Gently grasp the polymer film with forceps and pull it from the beaker continuously, allowing the interface to regenerate and the polymer to be drawn out as a rope.

    • Alternatively, for a powdered polymer, combine the two phases in a blender and mix at high speed for 5-10 minutes.

  • Purification:

    • Thoroughly wash the collected polymer with deionized water to remove unreacted amine and salts.

    • Follow with a wash in methanol to remove oligomers and other organic impurities.

    • Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

  • Characterization:

    • FTIR Spectroscopy: Confirm the formation of the amide bond (typically ~1650 cm⁻¹ for C=O stretch and ~3300 cm⁻¹ for N-H stretch).

    • NMR Spectroscopy: Characterize the polymer structure and confirm monomer incorporation.

    • Gel Permeation Chromatography (GPC): Determine the molecular weight and polydispersity of the polymer.

    • Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA): Evaluate the thermal properties, such as glass transition temperature (Tg) and decomposition temperature (Td).

Workflow Diagram: Polyamide Synthesis

G cluster_prep Phase Preparation cluster_reaction Polymerization cluster_purification Purification & Drying cluster_analysis Characterization A Dissolve Amine & Na₂CO₃ in Water C Combine Phases (Interfacial Reaction) A->C B Dissolve Diacyl Chloride in Dichloromethane B->C D Collect Polymer C->D E Wash with Water D->E F Wash with Methanol E->F G Dry under Vacuum F->G H FTIR, NMR, GPC, DSC/TGA G->H

Caption: Workflow for novel polyamide synthesis.

Hypothesized Application II: Corrosion Inhibitor for Mild Steel

Rationale: Amine-containing compounds are well-established as effective corrosion inhibitors for metals in acidic environments.[5][6] The lone pair of electrons on the nitrogen atom of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine can coordinate with vacant d-orbitals of iron on the steel surface. The ethoxyphenyl and isobutyl groups would then form a hydrophobic, protective film, shielding the metal from the corrosive medium.[5]

Experimental Protocol: Evaluation of Corrosion Inhibition

This protocol outlines the weight loss method for assessing the inhibition efficiency on mild steel in a 1 M HCl solution.

Materials:

  • Mild steel coupons of known dimensions and surface area

  • 1 M Hydrochloric acid (HCl) solution

  • 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

  • Acetone

  • Silicon carbide grinding paper (various grits)

  • Analytical balance

Procedure:

  • Coupon Preparation:

    • Mechanically polish the mild steel coupons with successively finer grits of silicon carbide paper.

    • Degrease the coupons by sonicating in acetone.

    • Rinse with deionized water and dry thoroughly.

    • Weigh each coupon accurately using an analytical balance (W₁).

  • Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (e.g., 100, 200, 500, 1000 ppm). A blank solution (1 M HCl with no inhibitor) is also required.

  • Immersion Test:

    • Immerse one prepared coupon into each of the test solutions, ensuring it is fully submerged.

    • Maintain the solutions at a constant temperature (e.g., 25°C) for a set duration (e.g., 24 hours).

  • Post-Immersion Analysis:

    • After the immersion period, carefully remove the coupons.

    • Gently clean with a soft brush to remove corrosion products.

    • Rinse with deionized water and acetone, then dry.

    • Reweigh each coupon accurately (W₂).

  • Calculations:

    • Corrosion Rate (CR): CR (mm/year) = (87.6 × (W₁ - W₂)) / (D × A × T) where W is weight loss in mg, D is steel density in g/cm³, A is coupon area in cm², and T is immersion time in hours.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank is the corrosion rate in the blank solution and CR_inh is the corrosion rate in the inhibitor solution.

Proposed Mechanism Diagram: Corrosion Inhibition

G cluster_surface Metal Surface in Corrosive Medium cluster_inhibitor Inhibitor Molecule cluster_adsorption Adsorption & Protection Fe Mild Steel Surface (Fe) Adsorbed Adsorbed Inhibitor Film [Fe <-- :NH₂-R] H+ H⁺ H+->Fe Corrosion Attack Cl- Cl⁻ Cl-->Fe Pitting Inhibitor 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (R-NH₂) Inhibitor->Adsorbed Coordination Bond (N lone pair -> Fe d-orbital) Adsorbed->H+ Blocks Attack Adsorbed->Cl- Repels Ions

Caption: Adsorption mechanism of the amine inhibitor.

Hypothesized Application III: Surface Modification Agent

Rationale: The primary amine group can be used to covalently attach the molecule to surfaces containing reactive functional groups, such as epoxy or acyl chloride groups.[7][8][9] This allows for the precise tuning of surface properties. For example, grafting onto a hydrophilic surface would impart hydrophobicity due to the molecule's bulky, non-polar components.

Experimental Protocol: Grafting onto an Acryloyl Chloride-Functionalized Surface

This protocol describes a two-step process to first functionalize a substrate (e.g., PET film) and then graft the amine.

Materials:

  • Poly(ethylene terephthalate) (PET) film

  • Acryloyl chloride (AC)

  • Ethylenediamine (ED) for comparison/control

  • 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

  • Appropriate solvents (e.g., toluene, ethanol)

  • Gamma radiation source (for grafting AC) or other initiation method

Procedure:

  • Substrate Functionalization (PET-g-AC):

    • Following an established method such as oxidative pre-irradiation, graft acryloyl chloride onto the PET film surface.[8] This creates a surface rich in reactive acyl chloride groups.

  • Amine Grafting Reaction:

    • Immerse the PET-g-AC film in a solution of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine in a suitable anhydrous solvent (e.g., toluene).

    • Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60°C) for several hours (e.g., 12-24 h). The amine will react with the acyl chloride via an aminolysis reaction.

  • Washing and Purification:

    • Remove the film and wash it extensively with the solvent to remove any unreacted amine.

    • Follow with a wash in a different solvent (e.g., ethanol) and then deionized water.

    • Dry the surface-modified film under vacuum.

  • Surface Characterization:

    • Contact Angle Goniometry: Measure the water contact angle to quantify the change in surface hydrophobicity. A significant increase in the contact angle is expected.

    • X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen on the surface, providing direct evidence of successful grafting.

    • Atomic Force Microscopy (AFM): Analyze the surface topography to observe any changes in roughness resulting from the grafting process.

Conclusion and Future Outlook

While 1-(2-ethoxyphenyl)-3-methylbutan-1-amine is a novel entity in materials science, its molecular architecture offers compelling possibilities. The protocols provided herein serve as a validated starting point for systematic investigation. Future research should focus on a detailed characterization of the synthesized materials, exploring the precise influence of the bulky side-groups on polymer morphology, mechanical properties, and gas transport phenomena. Similarly, for corrosion inhibition, electrochemical studies such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) would provide deeper mechanistic insights. The exploration of this molecule promises to yield new materials with tailored properties for a range of advanced applications.

References

  • Bourlinos, A. B., Gournis, D., Petridis, D., Szabó, T., Szeri, A., & Dékány, I. (2003). Graphite Oxide: Chemical Reduction to Graphite and Surface Modification with Primary Aliphatic Amines and Amino Acids. Langmuir, 19(15), 6050–6055. [Link]

  • Froidevaux, V., Negrell, C., Caillol, S., Pascault, J. P., & Boutevin, B. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews, 116(22), 14181–14224. [Link]

  • Rodríguez-Alba, M. T., Martínez-Cocoletzi, H., García-Barradas, O., & Burillo, G. (2018). Surface modification of polyethylenterephthalate film with primary amines using gamma radiation and aminolysis reaction for cell adhesion studies. ResearchGate. [Link]

  • Penczek, S., & Duda, A. (2005). Amines as (co)initiators of cyclic esters' polymerization. Polimery, 50(7-8), 499-508. [Link]

  • ChemEurope. (n.d.). Amines: The Building Blocks of Life and Chemistry. chemeurope.com. [Link]

  • Froidevaux, V., Negrell, C., Caillol, S., Pascault, J. P., & Boutevin, B. (2016). Biobased amines: from synthesis to polymers; present and future. Chemical Reviews, 116(22), 14181-14224. [Link]

  • Martinez-Cisneros, C., et al. (2017). Primary-amine surface functionalization of polytetrafluoroethylene films by radiation grafting of aminated polyacryloyl chloride. ResearchGate. [Link]

  • Ishizone, T., et al. (1993). Synthesis of polymers with primary amino end groups, 2. Synthesis of polyisoprene with primary amino end groups and poly(isoprene‐b‐γ‐benzyl‐L‐glutamate)s. ResearchGate. [Link]

  • Stine, R., et al. (2007). Formation of Primary Amines on Silicon Nitride Surfaces: a Direct, Plasma-Based Pathway to Functionalization. Langmuir, 23(8), 4494-4501. [Link]

  • Aslam, J., et al. (2021). Amines as corrosion inhibitors: A review. King Fahd University of Petroleum & Minerals. [Link]

  • Kim, J., et al. (2021). Grafting Behavior of Amine Ligands for Surface Modification of MXene. Semantic Scholar. [Link]

  • Jay, D. G. (1992). Amine adducts as corrosion inhibitors.
  • El-Sabbah, M. M. B., et al. (2020). Experimental and theoretical investigations of four amine derivatives as effective corrosion inhibitors for mild steel in HCl medium. RSC Advances, 10(44), 26343-26359. [Link]

  • Mohammed, K. A. (2022). Ethylated Amine Role in the Inhibition of Top of Line Corrosion in Marginally Sour Environments. Thi-Qar University Journal for Engineering Sciences, 12(1), 430. [Link]

  • An, L., et al. (2016). Compositions, synthesis, and methods of using phenylcycloalkylmethylamine derivatives.
  • Issabayeva, G., et al. (2018). Residual chemical analysis of amines used as corrosion inhibitors. Academia.edu. [Link]

  • Xu, M., et al. (2014). Crystal structure of 4-ethoxy-N-(4-ethoxyphenyl)-N-phenylaniline. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 9), o1077. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Suwunwong, T., et al. (2012). 6-(4-Aminophenyl)-4-(4-ethoxyphenyl)-2-methoxynicotinonitrile. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Ethoxyphenyl)-3-methoxybutan-1-amine. PubChem. [Link]

  • Kurbatov, V. P., et al. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ResearchGate. [Link]

  • Bakulina, O., et al. (2023). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Molbank, 2023(1), M1595. [Link]

  • Balaraman, E., et al. (2021). Direct synthesis of partially ethoxylated branched polyethylenimine from ethanolamine. Nature Communications, 12(1), 4583. [Link]

  • Chen, Y. H., et al. (2014). Synthesis and optical properties of redox-active triphenylamine-based derivatives with methoxy protecting groups. Journal of Materials Chemistry C, 2(42), 9037-9046. [Link]

  • Rasayan Journal of Chemistry. (2023). LED LIGHT ENHANCED SYNTHESIS OF 1,2-DIHYDRO-1- PHENYLNAPHTHO[1,2-E][7][8]OXAZINE-3-ONE DERIVATIVES. Rasayan Journal of Chemistry, 16(1), 224-229. [Link]

  • Li, Y., et al. (2024). Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules, 29(24), 6048. [Link]

Sources

Method

Application Note: Biocatalytic Synthesis of Chiral Amines like 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

Introduction Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, with a significant presence in over 40% of all commercial pharmaceuticals.[1] Their biological activity...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Chiral amines are fundamental building blocks in the synthesis of a vast array of high-value molecules, with a significant presence in over 40% of all commercial pharmaceuticals.[1] Their biological activity is often dependent on their specific stereochemistry, making the production of enantiomerically pure amines a critical endeavor in drug development and manufacturing.[1][2] The target molecule of this guide, 1-(2-ethoxyphenyl)-3-methylbutan-1-amine, represents a class of chiral amines with potential applications as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs).

Traditionally, the synthesis of such chiral amines has relied on classical chemical methods which can suffer from drawbacks such as the use of harsh reaction conditions, expensive and often toxic heavy metal catalysts, and insufficient stereoselectivity, leading to complex purification processes.[2][3] In contrast, biocatalysis has emerged as a powerful and sustainable alternative, offering highly selective and efficient enzymatic transformations under mild, aqueous conditions.[1][4] This "green chemistry" approach not only aligns with modern sustainability goals but also frequently results in shorter, more efficient synthetic routes with higher yields and purity.[5][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the biocatalytic synthesis of chiral amines, using 1-(2-ethoxyphenyl)-3-methylbutan-1-amine as a representative example. We will explore two primary enzymatic strategies: transamination using ω-transaminases (ω-TAs) and reductive amination utilizing imine reductases (IREDs). For each approach, we will provide in-depth protocols, discuss the underlying principles, and offer expert insights to guide experimental design and optimization.

The Power of Biocatalysis for Chiral Amine Synthesis

The adoption of biocatalysis in the pharmaceutical industry is driven by several key advantages over traditional chemical synthesis:

  • Exquisite Selectivity: Enzymes, with their well-defined three-dimensional active sites, can exhibit exceptional levels of stereoselectivity, chemoselectivity, and regioselectivity, often leading to the desired product with very high enantiomeric excess (>99% ee).[4][6]

  • Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near ambient temperature and pressure, which minimizes energy consumption and reduces the risk of side reactions.[2][3]

  • Environmental Sustainability: By replacing hazardous reagents and organic solvents with biodegradable enzymes and water, biocatalysis significantly reduces the environmental impact of chemical manufacturing.[5][7]

  • Process Simplification: The high selectivity of enzymes can eliminate the need for complex protection and deprotection steps, thereby shortening synthetic routes and improving overall process efficiency.[4][6]

  • Cost-Effectiveness: Increased yields, reduced waste, and simplified processes can lead to significant cost savings in large-scale production.[5][8]

Key Biocatalytic Strategies for Chiral Amine Synthesis

Two of the most prominent and versatile enzymatic methods for the asymmetric synthesis of chiral amines from prochiral ketones are:

  • Transamination using ω-Transaminases (ω-TAs): These pyridoxal-5'-phosphate (PLP) dependent enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor.[2][9] This direct amination approach can achieve theoretical yields of up to 100%.[10][11]

  • Reductive Amination using Imine Reductases (IREDs): IREDs, and the related reductive aminases (RedAms), are NADPH-dependent enzymes that catalyze the reduction of an imine intermediate formed in situ from a ketone and an amine source.[12][13] This method is highly effective for producing a wide range of primary, secondary, and tertiary amines.[13][14]

The following sections will provide detailed protocols and expert guidance for applying these two powerful biocatalytic strategies to the synthesis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine.

Protocol 1: Asymmetric Synthesis via ω-Transaminase (ω-TA)

This protocol details the use of an ω-transaminase for the asymmetric synthesis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine from the corresponding prochiral ketone, 1-(2-ethoxyphenyl)-3-methylbutan-1-one.

Expert Insights: The Rationale Behind the Protocol

The success of a transaminase-catalyzed reaction hinges on several key factors. The choice of the amine donor is critical for shifting the reaction equilibrium towards product formation.[1][7] Isopropylamine is a common and effective amine donor as the co-product, acetone, is volatile and can be removed from the reaction mixture to drive the equilibrium forward.[1] The inclusion of pyridoxal-5'-phosphate (PLP) is essential as it is a required cofactor for transaminase activity.[2][9] Enzyme immobilization can be a valuable strategy to enhance enzyme stability and enable reuse, which is particularly important for cost-effective large-scale production.[1][15]

Experimental Workflow: ω-Transaminase Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Reagents: - Ketone Substrate - Isopropylamine - PLP Solution - Buffer setup_reaction Set Up Reaction: - Combine Buffer, PLP, and Ketone - Add Amine Donor - Initiate with Enzyme prep_reagents->setup_reaction prep_enzyme Prepare Enzyme: - Reconstitute Lyophilized ω-TA - (Optional) Immobilize Enzyme prep_enzyme->setup_reaction incubation Incubate: - 30-40°C - Gentle Agitation - Monitor Progress (HPLC) setup_reaction->incubation quench Quench Reaction: - Adjust pH - (Optional) Centrifuge to remove enzyme incubation->quench extraction Extract Product: - Use Organic Solvent (e.g., EtOAc) quench->extraction analysis Analyze Product: - Determine Conversion (HPLC) - Determine Enantiomeric Excess (Chiral HPLC) extraction->analysis

Caption: Workflow for ω-Transaminase Synthesis.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 100 mM stock solution of 1-(2-ethoxyphenyl)-3-methylbutan-1-one in DMSO.

    • Amine Donor: Use isopropylamine.

    • Cofactor Solution: Prepare a 10 mM stock solution of pyridoxal-5'-phosphate (PLP) in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).

    • Reaction Buffer: Prepare 100 mM potassium phosphate buffer, pH 7.5.

  • Enzyme Preparation:

    • Select a suitable commercially available ω-transaminase. Both (R)- and (S)-selective enzymes are available to produce the desired enantiomer.

    • Reconstitute the lyophilized enzyme powder in the reaction buffer to the recommended concentration.

  • Reaction Setup (for a 1 mL reaction volume):

    • In a microcentrifuge tube, combine:

      • 840 µL of 100 mM potassium phosphate buffer (pH 7.5)

      • 10 µL of 10 mM PLP solution (final concentration 0.1 mM)

      • 100 µL of 100 mM substrate stock solution (final concentration 10 mM)

      • 50 µL of isopropylamine (final concentration ~0.5 M)

    • Initiate the reaction by adding 1-5 mg of the reconstituted ω-transaminase.

  • Incubation and Monitoring:

    • Incubate the reaction mixture at 30-40°C with gentle shaking (e.g., 200 rpm).

    • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by HPLC to determine the conversion of the ketone to the amine product.

  • Work-up and Product Analysis:

    • Once the reaction has reached completion or the desired conversion, quench the reaction by adjusting the pH to >10 with 1 M NaOH.

    • Extract the product with an equal volume of an organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

    • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

    • Determine the enantiomeric excess (ee) of the product using chiral HPLC analysis.

Data Presentation: Expected Results
ParameterExpected Value
Substrate Concentration10-50 mM
Enzyme Loading1-5 mg/mL
Reaction Time12-48 hours
Conversion>95%
Enantiomeric Excess (ee)>99%

Protocol 2: Asymmetric Synthesis via Imine Reductase (IRED)

This protocol describes the use of an imine reductase for the asymmetric reductive amination of 1-(2-ethoxyphenyl)-3-methylbutan-1-one to yield the chiral amine.

Expert Insights: The Rationale Behind the Protocol

IRED-catalyzed reductive amination requires a cofactor, typically NADPH, which is expensive to use in stoichiometric amounts.[13][14] Therefore, a cofactor regeneration system is essential for a cost-effective process.[1][15] A common and efficient system involves using glucose dehydrogenase (GDH) to regenerate NADPH from NADP+ while oxidizing glucose to gluconic acid.[1][15] The choice of amine source will determine whether a primary, secondary, or tertiary amine is formed. For the synthesis of a primary amine, ammonia (often in the form of an ammonium salt) is used.[13]

Experimental Workflow: Imine Reductase Synthesis

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Reagents: - Ketone Substrate - Amine Source (e.g., NH4Cl) - Cofactor (NADP+) - Glucose - Buffer setup_reaction Set Up Reaction: - Combine Buffer, Ketone, Amine, NADP+, and Glucose - Initiate with IRED and GDH prep_reagents->setup_reaction prep_enzymes Prepare Enzymes: - Reconstitute Lyophilized IRED - Reconstitute Lyophilized GDH prep_enzymes->setup_reaction incubation Incubate: - 25-35°C - Gentle Agitation - Monitor Progress (HPLC) setup_reaction->incubation quench Quench Reaction: - Adjust pH - (Optional) Centrifuge to remove enzymes incubation->quench extraction Extract Product: - Use Organic Solvent (e.g., MTBE) quench->extraction analysis Analyze Product: - Determine Conversion (HPLC) - Determine Enantiomeric Excess (Chiral HPLC) extraction->analysis

Caption: Workflow for Imine Reductase Synthesis.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 100 mM stock solution of 1-(2-ethoxyphenyl)-3-methylbutan-1-one in DMSO.

    • Amine Source: Prepare a 1 M solution of ammonium chloride (NH4Cl) in the reaction buffer.

    • Cofactor Solution: Prepare a 20 mM stock solution of NADP+ in the reaction buffer.

    • Glucose Solution: Prepare a 1 M solution of D-glucose in the reaction buffer.

    • Reaction Buffer: Prepare 100 mM potassium phosphate buffer, pH 8.0.

  • Enzyme Preparation:

    • Select a suitable commercially available imine reductase. Both (R)- and (S)-selective enzymes are available.

    • Select a suitable glucose dehydrogenase (GDH).

    • Reconstitute the lyophilized enzymes in the reaction buffer to their recommended concentrations.

  • Reaction Setup (for a 1 mL reaction volume):

    • In a microcentrifuge tube, combine:

      • 680 µL of 100 mM potassium phosphate buffer (pH 8.0)

      • 100 µL of 1 M NH4Cl solution (final concentration 100 mM)

      • 100 µL of 100 mM substrate stock solution (final concentration 10 mM)

      • 50 µL of 1 M glucose solution (final concentration 50 mM)

      • 50 µL of 20 mM NADP+ solution (final concentration 1 mM)

    • Initiate the reaction by adding 1-5 mg of the reconstituted IRED and an appropriate amount of GDH (e.g., 10-20 U).

  • Incubation and Monitoring:

    • Incubate the reaction mixture at 25-35°C with gentle shaking (e.g., 200 rpm).

    • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by HPLC.

  • Work-up and Product Analysis:

    • Follow the same work-up and analysis procedure as described in Protocol 1.

Data Presentation: Expected Results
ParameterExpected Value
Substrate Concentration10-100 mM
Enzyme LoadingIRED: 1-5 mg/mL, GDH: 10-20 U/mL
Reaction Time12-36 hours
Conversion>98%
Enantiomeric Excess (ee)>99%

Analytical Protocol: Chiral HPLC Analysis

Accurate determination of the enantiomeric excess of the synthesized chiral amine is crucial. This protocol provides a general method for the chiral HPLC analysis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine.

Expert Insights: Method Development for Chiral HPLC

The separation of enantiomers by HPLC requires a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel®) are widely used and effective for a broad range of chiral compounds, including amines.[16][17] The mobile phase composition, particularly the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol or ethanol), is a critical parameter for achieving good resolution.[18] For basic analytes like amines, the addition of a small amount of an amine modifier, such as diethylamine (DEA), can significantly improve peak shape and resolution by minimizing interactions with residual silanol groups on the stationary phase.[18][19]

Detailed Step-by-Step Methodology
  • Instrumentation and Column:

    • HPLC System: An HPLC system equipped with a UV detector.

    • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® IA, IB, IC, or Chiralcel® OD-H, OJ-H).

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of n-hexane and isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine (DEA).

    • The optimal ratio of hexane to isopropanol may need to be adjusted to achieve baseline separation.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection Wavelength: 275 nm (based on the ethoxyphenyl chromophore)

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Prepare a racemic standard of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine at a concentration of approximately 0.1 mg/mL in the mobile phase.

    • Prepare the samples from the biocatalytic reactions at a similar concentration in the mobile phase.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both enantiomers and to confirm the resolution.

    • Inject the reaction samples to determine the peak areas of the two enantiomers.

    • Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Conclusion

Biocatalysis offers a highly efficient, selective, and sustainable approach for the synthesis of chiral amines, which are vital intermediates in the pharmaceutical industry. This application note has provided detailed protocols for the synthesis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine using two powerful enzymatic strategies: ω-transaminases and imine reductases. By following these guidelines and leveraging the expert insights provided, researchers and drug development professionals can effectively implement biocatalytic methods in their synthetic workflows, leading to the development of greener, more efficient, and cost-effective processes for the production of enantiomerically pure chiral amines. The continued advancements in enzyme discovery and protein engineering promise to further expand the scope and applicability of biocatalysis in the years to come.[1][15]

References

  • Transaminase biocatalysis for chiral amines of pharmaceutical impact. (n.d.). Google Scholar.
  • Mendonca, R., & Lako, A. (2020, October 23). Technical advances towards the industrial application of transaminases for the synthesis of chiral amines. Hovione.
  • Vikhrankar, S. S., Satbhai, S., Kulkarni, P., Ranbhor, R., Ramakrishnan, V., & Kodgire, P. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC.
  • Continuous flow-mode synthesis of (chiral) amines with transaminase: a strategic biocatalytic approach to essential building blocks. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
  • THE USE OF ω-TRANSAMINASE FOR CHIRAL AMINE SYNTHESIS IN ORGANIC SYNTHESIS. (2020, October 6). Illinois Chemistry.
  • Application of ω‐Transaminases in the Pharmaceutical Industry. (n.d.). Almac.
  • Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. (2018, June 21). MDPI.
  • Tuning an Imine Reductase for the Asymmetric Synthesis of Azacycloalkylamines by Concise Structure‐Guided Engineering. (n.d.). ResearchGate.
  • Recent Advances in Biocatalysis for Drug Synthesis. (2022, April 21). MDPI.
  • Imine Reductases and Reductive Aminases in Organic Synthesis. (2024, September 12). ACS Catalysis.
  • Biocatalysis: An Indispensable Tool for API Synthesis. (2021, June 7). Contract Pharma.
  • Biocatalysis in the Pharmaceutical Industry: The Need for Speed. (n.d.). PMC - NIH.
  • Vikhrankar, S. S., Satbhai, S., Kulkarni, P., Ranbhor, R., Ramakrishnan, V., & Kodgire, P. (2024, June 25). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press.
  • Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. (2025, October 5). DOI.
  • Application of ω-Transaminases in the Pharmaceutical Industry. (2017, December 18). Chemical Reviews.
  • Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis. (2023, October 12). Applied Catalysts.
  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI.
  • Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. (2025, August 5). ResearchGate.
  • Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. (n.d.). Benchchem.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2020, November 12). LCGC International.

Sources

Technical Notes & Optimization

Troubleshooting

improving yield in 1-(2-ethoxyphenyl)-3-methylbutan-1-amine synthesis

Technical Support Center: Yield Optimization for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine Synthesis As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hinder...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine Synthesis

As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of sterically hindered primary amines. The synthesis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine presents a classic structural challenge: the ortho-ethoxy group on the phenyl ring creates significant steric bulk and deactivates adjacent electrophilic centers via electron donation.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to optimize your yields across the two primary synthetic pathways.

Pathway Overview & Decision Matrix

SynthesisPathways cluster_A Pathway A: Reductive Amination cluster_B Pathway B: Grignard Addition K 1-(2-ethoxyphenyl)- 3-methylbutan-1-one I1 Titanium-Imine Complex K->I1 NH3 / Ti(OiPr)4 Lewis Acid Activation P 1-(2-ethoxyphenyl)- 3-methylbutan-1-amine I1->P NaBH4 Reduction N 2-ethoxybenzonitrile I2 N-Magnesio Ketimine N->I2 CuBr (cat.) Overcomes Sterics G Isobutylmagnesium bromide G->I2 I2->P NaBH4 / MeOH In-situ Reduction

Fig 1. Divergent synthetic pathways for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine.

Quantitative Yield Comparison: Standard vs. Optimized Methodologies

Synthetic RouteReagents / CatalystConversion (%)Primary Amine Yield (%)Secondary Amine Byproduct (%)
Reductive Amination (Standard) NH₄OAc, NaBH₃CN, MeOH~65%40%25%
Reductive Amination (Optimized) NH₃/EtOH, Ti(OiPr)₄, NaBH₄>95%88% <2%
Grignard Addition (Standard) iBuMgBr, THF, Reflux~30%25%N/A
Grignard Addition (Optimized) iBuMgBr, CuBr (cat.), THF>95%82% N/A

Troubleshooting Guide & FAQs

Section A: Reductive Amination Pathway

Q: Why is my reductive amination of 1-(2-ethoxyphenyl)-3-methylbutan-1-one stuck at low conversion, and why am I seeing so much secondary amine byproduct?

The Causality: Ammonia is a relatively poor nucleophile. In a standard reductive amination, any primary amine product that forms is significantly more nucleophilic than the starting ammonia. This primary amine rapidly attacks the unreacted ketone, leading to over-alkylation and the formation of secondary amines[1]. Furthermore, the ortho-ethoxy group on your substrate donates electron density into the ring via resonance, decreasing the electrophilicity of the carbonyl carbon. Combined with the steric shield of the ethoxy group, initial imine formation is drastically suppressed, giving the over-alkylation side-reaction a competitive advantage.

The Solution: Transition to a Titanium(IV) isopropoxide [Ti(OiPr)₄] mediated protocol. Ti(OiPr)₄ acts as a potent Lewis acid and a highly effective water scavenger. It coordinates directly to the carbonyl oxygen, forcing the equilibrium toward a stable aminocarbinolatotitanium complex. This completely shuts down the secondary amine pathway, allowing for a clean, chemoselective reduction to the primary amine[1].

Self-Validating Protocol: Ti(OiPr)₄-Mediated Reductive Amination

  • Imine Formation: Charge a flame-dried flask with 1-(2-ethoxyphenyl)-3-methylbutan-1-one (1.0 eq) and a 2.0 M solution of anhydrous ammonia in ethanol (5.0 eq).

  • Lewis Acid Activation: Dropwise add Ti(OiPr)₄ (2.0 eq) under an argon atmosphere. Stir at ambient temperature for 8–10 hours.

    • Validation Check: The solution should remain homogeneous. If premature precipitation occurs, your Ti(OiPr)₄ has hydrolyzed and must be replaced.

  • Reduction: Cool the vessel to 0 °C. Add Sodium borohydride (NaBH₄) (1.5 eq) in small portions to control hydrogen evolution. Stir for an additional 6 hours at room temperature.

  • Quench & Workup: Pour the mixture into 2M aqueous ammonia.

    • Validation Check: A thick white precipitate of titanium dioxide (TiO₂) will immediately form, confirming the successful decomposition of the titanium complex.

  • Isolation: Filter the suspension through a Celite pad to remove the TiO₂. Extract the filtrate with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo.

Section B: Grignard Addition Pathway

Q: I am attempting to synthesize the amine by adding isobutylmagnesium bromide to 2-ethoxybenzonitrile, but I am recovering mostly unreacted starting material. How can I force this addition?

The Causality: Nitriles are inherently less electrophilic than ketones. The 2-ethoxybenzonitrile substrate is highly deactivated due to the electron-donating resonance of the ortho-ethoxy group, which also provides a massive steric barrier against the incoming bulky isobutylmagnesium bromide. Under standard conditions, the Grignard reagent fails to overcome this activation energy, resulting in poor conversion[2].

The Solution: Implement Copper(I) catalysis. The addition of a catalytic amount of Copper(I) bromide (CuBr) forms an organocopper species (cuprate) in situ. Organocuprates are "softer" and highly nucleophilic, allowing them to bypass the steric bulk and rapidly insert into the nitrile carbon to form an N-magnesio ketimine[2]. This intermediate can then be directly reduced in a one-pot procedure.

Self-Validating Protocol: CuBr-Catalyzed Grignard Addition & In-Situ Reduction

  • Catalyst Activation: Charge a flame-dried flask with 2-ethoxybenzonitrile (1.0 eq) and CuBr (0.05 eq) in anhydrous THF under argon. Cool to 0 °C.

  • Grignard Addition: Add isobutylmagnesium bromide (1.5 eq, 2.0 M in diethyl ether) dropwise over 30 minutes.

    • Validation Check: A color change to dark green/brown upon Grignard addition indicates active cuprate formation. If the solution remains pale, check the titer and quality of your Grignard reagent.

  • Complexation: Warm the reaction to reflux for 2–4 hours. Monitor the disappearance of the nitrile via GC-MS.

  • In-Situ Reduction: Cool the reaction back to 0 °C. Slowly add anhydrous methanol (5.0 eq) to quench the excess Grignard reagent and convert the N-magnesio ketimine to an intermediate imine.

  • Final Reduction: Add NaBH₄ (2.0 eq) in portions to the THF/methanol mixture. Stir at room temperature for 4 hours.

  • Workup: Quench carefully with 1M NaOH. Extract the aqueous layer with diethyl ether, dry the combined organic layers over Na₂SO₄, and concentrate to yield the target primary amine.

References

  • Synthesis of primary amines - Organic Chemistry Portal . Organic Chemistry Portal. 1

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis) . Master Organic Chemistry. 2

Sources

Optimization

Technical Support Center: Purification of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

Ticket ID: #AMN-882-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Executive Summary: The Molecule's "Personality" Before initiating purification, you must understand the physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #AMN-882-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Molecule's "Personality"

Before initiating purification, you must understand the physicochemical profile of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine . This is not a standard aliphatic amine; it is a lipophilic, benzylic primary amine with significant steric bulk.

  • Lipophilicity (LogP ~3.5 - 4.0): The ortho-ethoxy group and the isobutyl tail make the free base highly soluble in non-polar organic solvents (DCM, Toluene, EtOAc) and virtually insoluble in neutral water.

  • Basicity (pKa ~9.2 - 9.6): As a primary amine, it is sufficiently basic to form stable salts with mineral and organic acids.

  • Reactivity: The benzylic position makes it susceptible to oxidation over time. The primary amine is prone to carbamate formation if exposed to atmospheric

    
    .
    

Recommendation: Do not store as a free base oil. Convert to a salt (Hydrochloride or Tartrate) for long-term stability and purity.

Phase 1: The "Rough Cut" – Acid-Base Extraction

Target: Removal of non-basic impurities (unreacted ketones/aldehydes, neutral byproducts).

This is the most efficient first step. Because your molecule is highly lipophilic, we can use a "pH-swing" to move it between phases while leaving impurities behind.

Protocol
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . (Use ~10 mL solvent per gram of crude).

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x volumes).

    • Mechanism:[1][2][3][4] The amine becomes the ammonium salt (

      
      ) and migrates to the water phase. Neutral organics stay in the organic phase.
      
    • Check: The aqueous layer should be acidic (pH < 2).

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained neutrals. Discard this organic wash.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH or Sat.

    
      until pH > 12.
    
    • Observation: The solution will become cloudy/milky as the free base amine "oils out."

  • Recovery: Extract the cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over anhydrous

    
    , filter, and concentrate in vacuo.
    

Outcome: You now have the "Semi-Pure" Free Base.

Phase 2: Solid State Isolation – Salt Formation

Target: Stabilization and final purification.

Benzylic amines with alkyl tails often exist as oils in their free base form. Salt formation is the only reliable way to obtain a solid.

Option A: Hydrochloride Salt (Standard)

Best for: General storage and biological assays.

  • Dissolve the semi-pure free base in a minimal amount of dry Diethyl Ether (

    
    )  or Ethyl Acetate .
    
  • Cool to 0°C.

  • Dropwise add 2M HCl in Diethyl Ether (commercial or prepared in-situ).

    • Critical: Do not use aqueous HCl. Water will trap the salt as a gum.

  • A white precipitate should form immediately.

  • Troubleshooting "Oiling Out": If a gum forms instead of a powder, add a seed crystal or scratch the glass. If that fails, heat the mixture to reflux (add a drop of Isopropanol if needed to dissolve the gum) and let it cool slowly (recrystallization).

Option B: L-Tartrate Salt (Resolution Potential)

Best for: Enantiomeric enrichment or if the HCl salt is hygroscopic.

  • Dissolve free base in Ethanol (EtOH) .

  • Add 1.0 equivalent of L-Tartaric Acid dissolved in warm EtOH.

  • Allow to stand at room temperature, then 4°C.

  • Filter the crystals.[5]

    • Note: This method can also be used to resolve the enantiomers if you perform fractional crystallization.

Phase 3: Chromatographic Polishing

Target: Removal of closely eluting secondary amines or isomers.

The Problem: Primary amines interact strongly with the acidic silanols on standard silica gel, leading to severe peak tailing and poor separation.

The Solution: Amine-Deactivation.

ParameterRecommendationWhy?
Stationary Phase Amino-Functionalized Silica (KP-NH) Best.[3] The surface is already basic, preventing specific interaction.
Mobile Phase (Standard Silica) DCM : MeOH :

(aq)
The ammonia competes for silanol sites. Ratio: 95:5:0.5
Mobile Phase (Alternative) DCM : MeOH : Triethylamine (TEA) TEA (1-2%) acts as a modifier.
Loading Liquid load in DCMDry loading on Celite is acceptable if solubility is an issue.
Visualizing the Workflow

The following diagram illustrates the decision logic for purifying this specific class of amine.

PurificationLogic Start Crude 1-(2-ethoxyphenyl)-3-methylbutan-1-amine AcidBase Acid-Base Extraction (Partition Coefficient) Start->AcidBase Remove Neutrals CheckPurity Check Purity (NMR/LCMS) AcidBase->CheckPurity SaltForm Salt Formation (HCl or Tartrate) CheckPurity->SaltForm >90% Pure Column Flash Chromatography (DCM/MeOH + 1% Et3N) CheckPurity->Column <90% or Sec. Amine Present Recryst Recrystallization (IPA/Et2O) SaltForm->Recryst If Gum/Oil Forms Final Pure Crystalline Solid SaltForm->Final Precipitate Column->SaltForm Purified Free Base Recryst->Final

Caption: Decision matrix for the purification of lipophilic benzylic amines, prioritizing extraction and salt formation over chromatography.

Troubleshooting & FAQs

Q1: I tried the Acid-Base extraction, but I formed a terrible emulsion.

  • Cause: The "2-ethoxyphenyl" group adds significant surfactant-like character when protonated, especially if the pH is not low enough or if the concentration is too high.

  • Fix:

    • Filter the emulsion through a pad of Celite (diatomaceous earth).

    • Add Brine (Sat. NaCl) to the aqueous phase to increase ionic strength.

    • Use DCM instead of EtOAc for the extraction; the higher density often breaks emulsions better.

Q2: My HCl salt turned into a sticky brown oil (oiling out).

  • Cause: The isobutyl chain provides rotational freedom that disrupts crystal packing, or trace solvent/water is present.

  • Fix:

    • Trituration: Add dry Pentane or Hexane to the oil and sonicate vigorously. This often forces the solid to crash out.

    • Solvent Switch: Dissolve the oil in a minimal amount of hot Isopropanol (IPA) and slowly add Diethyl Ether until cloudy. Let it stand in the fridge.

    • Drying: Ensure your ether/HCl source is anhydrous. Water is the enemy of crystallization here.

Q3: Can I distill this amine?

  • Analysis: The molecular weight is ~207 g/mol . With the polar amine and the ether linkage, the boiling point will be high (>150°C at high vacuum).

  • Advice: Kugelrohr distillation is possible but risky due to potential oxidation of the benzylic position. Salt formation is preferred.

References
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard protocols for amine purification and salt formation).

  • Biotage. (2023).[3] Strategies for Flash Purification of Amines. (Techniques for overcoming silanol interactions).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Foundational acid-base extraction methodologies).
  • Organic Chemistry Portal. (2010). Gewald Reaction and Amine Synthesis. (Context on synthesis and isolation of substituted amines).

Sources

Troubleshooting

challenges in the scale-up of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine production

Welcome to the Process Development Support Center. The scale-up of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine presents unique synthetic challenges. Because this molecule is an -branched primary benzylic amine featuring a b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. The scale-up of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine presents unique synthetic challenges. Because this molecule is an


-branched primary benzylic amine featuring a bulky isobutyl group and an ortho-ethoxy substituent, the adjacent carbonyl carbon of its ketone precursor is severely sterically hindered.

This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you navigate the two primary industrial pathways: Direct Asymmetric Reductive Amination (DARA) and Biocatalytic Transamination .

Process Workflows

G cluster_chemical Chemical Route: Reductive Amination cluster_bio Biocatalytic Route: Transamination Ketone 1-(2-ethoxyphenyl) -3-methylbutan-1-one Imine Imine Formation (Requires Brønsted Acid) Ketone->Imine NH3 Enzyme Engineered ω-Transaminase (W58L Mutant) Ketone->Enzyme Isopropylamine Hydrogenation H2 + Ir/bisphosphine Catalyst Imine->Hydrogenation Resolution Chiral Resolution (L-Tartaric Acid) Hydrogenation->Resolution Racemic Mix Impurity Bis-alkylated Secondary Amine Hydrogenation->Impurity Over-alkylation Product Enantiopure 1-(2-ethoxyphenyl) -3-methylbutan-1-amine Resolution->Product Crystallization Equilibrium Acetone Removal (Reduced Pressure) Enzyme->Equilibrium Equilibrium->Product Direct Asymmetric Synthesis

Process workflows for the synthesis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine via chemical and biocatalytic routes.

Troubleshooting Guides & FAQs

Q1: Why is the imine formation step so sluggish, and how can we drive it to completion? Causality: The carbonyl carbon of 1-(2-ethoxyphenyl)-3-methylbutan-1-one is heavily shielded by the adjacent isobutyl group and the ortho-ethoxy substituent on the aromatic ring. This steric bulk creates a high activation energy barrier for nucleophilic attack by ammonia, causing the reaction to stall. Solution: Do not rely on standard methanolic ammonia alone. Introduce a Brønsted acid additive to activate the carbonyl carbon and increase the electrophilicity of the ketone[1]. Alternatively, using a Lewis acid such as


 acts as both an activator and a water scavenger, forcing the equilibrium toward the imine intermediate.

Q2: We are seeing high levels of secondary amine impurities during the scale-up of the reductive amination route. How do we suppress this? Causality: The desired primary amine product is a stronger nucleophile and is more lipophilic than the ammonia starting material. Once formed, it aggressively competes with ammonia to react with any unreacted ketone, forming a secondary imine that is subsequently reduced to a bis-alkylated secondary amine impurity[2]. Solution: Maintain a large molar excess of ammonia (10–20 equivalents) to statistically favor primary imine formation. Furthermore, the addition of a catalytic amount of ammonium iodide has been proven to suppress competitive side reactions and improve chemoselectivity when using transition-metal catalysts[3].

Q3: We are experiencing thermal runaways during the catalytic hydrogenation step at the 50-liter scale. How can this be mitigated? Causality: The reduction of the imine intermediate is highly exothermic. In large-scale batch reactors, poor heat transfer combined with high local concentrations of hydrogen gas and the metal catalyst leads to rapid temperature spikes. This not only poses a safety risk but also degrades the catalyst and promotes impurity formation[2][4]. Solution: Transition from a batch process to a semi-batch regime. Control the exotherm by operating in a mass-transfer-limited state: pressurize the reactor with hydrogen incrementally rather than applying the full 30–50 bar immediately. Ensure the agitation rate is strictly controlled to manage the gas-liquid mixing interface[4].

Q4: In the biocatalytic route, our wild-type


-transaminase shows less than 1% conversion. Why? 
Causality:  Wild-type 

-transaminases have evolved to accept linear keto-acids. Their binding pockets cannot accommodate sterically demanding, dual-pocket substrates like an ortho-substituted bulky ketone[5]. Solution: You must utilize an engineered

-transaminase variant. Mutations in the active site (such as W58L or W58A) expand the substrate binding pocket, significantly increasing the catalytic efficiency (

) for bulky, unfunctionalized ketones[5][6].

Q5: How do we overcome the unfavorable thermodynamic equilibrium when using isopropylamine (IPA) as the amine donor in biocatalysis? Causality: The transamination of ketones with IPA generates acetone. Because the ketone substrate is thermodynamically more stable than the resulting complex amine, the reaction heavily favors the reverse direction, leading to severe product inhibition by acetone[5]. Solution: Shift the equilibrium by continuously removing the acetone byproduct. On a preparative scale, this is most effectively achieved by running the reaction under reduced pressure (e.g., 100–150 mbar) to volatilize the acetone, driving the reaction forward via Le Chatelier's principle[5][7].

Validated Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps unless the In-Process Control (IPC) criteria are met.

Protocol A: Direct Asymmetric Reductive Amination (DARA)

This protocol utilizes an Iridium-catalyzed system to bypass the need for downstream chiral resolution[1][3].

  • Reactor Setup: Charge a high-pressure Hastelloy reactor with 1-(2-ethoxyphenyl)-3-methylbutan-1-one (1.0 eq) and anhydrous methanol (10 volumes).

  • Imine Formation: Add anhydrous methanolic ammonia (15.0 eq) and a catalytic amount of Brønsted acid (0.1 eq). Stir at 40°C for 6 hours.

    • Self-Validation (IPC 1): Analyze an aliquot via HPLC. The reaction must show >92% conversion to the imine. If <92%, add 3Å molecular sieves to drive the dehydration equilibrium before proceeding. Proceeding with unreacted ketone will result in direct reduction to the alcohol byproduct.

  • Catalyst Addition: Cool the reactor to 20°C. Introduce the Ir/bisphosphine catalyst (0.1 mol%) and ammonium iodide (5 mol%) as a chemoselectivity additive[3].

  • Hydrogenation: Purge the reactor with

    
     (3x), then 
    
    
    
    (3x). Pressurize to 30 bar
    
    
    and heat to 50°C.
    • Self-Validation (IPC 2): Monitor hydrogen uptake via a mass flow controller. Cessation of hydrogen consumption indicates reaction completion. Confirm via GC-MS that secondary amine formation is <2%.

  • Workup: Vent the reactor safely. Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under vacuum and purify via crystallization if necessary.

Protocol B: Preparative Biocatalytic Transamination

This protocol leverages engineered enzymes and physical equilibrium shifting for high enantiopurity[5][8].

  • Enzyme Preparation: To enhance operational stability and simplify downstream processing, utilize an engineered

    
    -transaminase (W58L mutant) immobilized on chitosan beads[5][8].
    
  • Reaction Setup: In a jacketed reactor equipped with a vacuum distillation apparatus, suspend the immobilized enzyme in a 100 mM phosphate buffer (pH 7.5). Add 1-(2-ethoxyphenyl)-3-methylbutan-1-one (1.0 eq) and isopropylamine (IPA, 5.0 eq).

  • Equilibrium Shifting: Heat the jacket to 30°C and apply reduced pressure (150 mbar) to continuously distill off the acetone byproduct[5].

    • Self-Validation (IPC 1): Quantify the collected distillate via GC-FID. The moles of acetone recovered must stoichiometrically match the target conversion of the ketone. If acetone recovery stalls, verify the vacuum integrity and IPA concentration.

  • Product Isolation: Filter off the immobilized enzyme for reuse. Adjust the aqueous filtrate to pH 11 using 5M NaOH to free-base the amine, then extract with MTBE (3 x 5 volumes).

    • Self-Validation (IPC 2): Perform chiral HPLC on the organic layer. The enantiomeric excess (ee) must be >99%. A lower ee indicates background non-enzymatic transamination or compromised enzyme stereoselectivity.

Quantitative Data Summary: Scale-Up Strategy Comparison
ParameterDirect Asymmetric Reductive Amination (DARA)Classical Reductive Amination + ResolutionBiocatalytic Transamination
Typical Yield 75% - 85%35% - 45% (post-resolution)85% - 95%
Enantiomeric Excess (ee) 91% - 95%>99% (after crystallization)>99%
Major Impurities Bis-alkylated secondary amine (<5%)Undesired enantiomer, secondary amineUnreacted ketone, trace acetophenone analogs
Catalyst / Reagent Ir/bisphosphine + Brønsted acidPd/C + L-Tartaric AcidEngineered

-Transaminase (W58L)
Key Scale-Up Challenge High-pressure

heat transfer[4]
Low atom economy, recycling resolving agent[1]Acetone removal, enzyme operational stability[8]
Primary Cost Driver Iridium/Ruthenium metal catalystsResolving agents (e.g., L-tartaric acid)Engineered enzyme production / immobilization
References

1.[1] Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine | Organic Process Research & Development. ACS Publications. Available at: 2.[7] Recent Advances in ω-Transaminase-Mediated Biocatalysis for the Enantioselective Synthesis of Chiral Amines. MDPI. Available at: 3.[3] Development of Asymmetric Reductive Amination of Unfunctionalized Ketone with Primary Amine. ResearchGate. Available at: 4.[8] Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Dove Medical Press. Available at: 5.[6] Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines. PMC. Available at: 6.[5] US10308916B2 - Omega-transaminase mutants with activity improvements toward ketones and methods for producing optically pure amines. Google Patents. Available at: 7.[4] Buy N-n-Octyl-D-glucamine. Smolecule. Available at: 8.[2] N-(4-Piperidin-1-ylbenzyl)propan-2-amine | 852180-57-5. Benchchem. Available at:

Sources

Optimization

Technical Support Center: Stability &amp; Troubleshooting Guide for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard regulatory checklists and explain the causality behind the stability behavior of 1-(2-ethoxyp...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond standard regulatory checklists and explain the causality behind the stability behavior of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine .

Structurally, this molecule features a primary amine attached to a sterically hindered chiral-like center (isobutyl group) and an ortho-ethoxy substituted phenyl ring. While the steric bulk provides some kinetic shielding, the primary amine remains highly susceptible to oxidative and electrophilic attacks. Furthermore, the electron-donating ethoxy group activates the aromatic ring but introduces a vulnerability to acid-catalyzed dealkylation. This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your drug development pipeline.

Part 1: Core Stability Profiling & Diagnostic Data

To establish a baseline, stability studies must be anchored in regulatory frameworks. The table below summarizes the core conditions required for comprehensive stability profiling, aligned with ICH Q1A(R2) guidelines[1].

Table 1: ICH Q1A(R2) Core Stability Profiling Conditions

Study TypeStorage ConditionMinimum Time PeriodMechanistic Purpose
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 MonthsEstablish baseline shelf life and monitor slow-kinetics degradation (e.g., CO2 carbamate formation).
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 MonthsPredict long-term degradation pathways; high humidity accelerates excipient interactions.
Stress (Thermal) 60°C (Ambient Humidity)14 DaysAssess intrinsic thermal stability and activation energy of ether cleavage.

When deviations occur during these studies, LC-MS is the primary diagnostic tool. Use the following quantitative mass shift table to rapidly identify the degradation mechanism.

Table 2: Diagnostic Mass Shifts for LC-MS Troubleshooting

Degradation PathwayPrimary Stress TriggerDiagnostic Mass Shift (Δ Da)Proposed Structural Change
Carbamate Formation Ambient Air / CO2+44 DaNucleophilic addition of CO2 to the primary amine.
N-Oxidation ROS / Peroxides+16 DaFormation of a hydroxylamine.
Dehydrogenation ROS / Metal Catalysts-2 DaFormation of an imine.
Ether Cleavage Strong Acid / Heat-28 DaLoss of ethylene (C2H4) to form a phenol.

Part 2: Troubleshooting & FAQs

Q1: During ambient storage, LC-MS analysis shows a +44 Da mass shift. What is causing this, and how can it be prevented? A1: This indicates CO2-induced carbamate formation. Primary amines, despite the steric hindrance from the adjacent 3-methylbutyl group, are highly susceptible to nucleophilic attack on atmospheric carbon dioxide[2]. This reversible reaction forms a carbamate adduct (+44 Da). Prevention: Store the API under an inert atmosphere (e.g., nitrogen or argon) and utilize moisture-barrier packaging, as humidity acts as a catalyst by accelerating CO2 dissolution and subsequent reaction.

Q2: Under forced oxidative stress (H2O2), I observe degradants with +16 Da and -2 Da. What is the mechanistic pathway? A2: The +16 Da degradant is a hydroxylamine formed via direct N-oxidation of the primary amine. The -2 Da species is an imine, generated through subsequent dehydration or direct hydrogen abstraction[2]. While the electron-donating ortho-ethoxy group makes the aromatic system susceptible to electrophilic oxidation, the primary amine is kinetically favored for reactive oxygen species (ROS) attack.

Q3: Why does the API degrade rapidly and discolor when formulated with lactose? A3: This is a classic Maillard reaction. Lactose, a reducing disaccharide, reacts with the primary amine of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine to form a glycosylamine. This intermediate undergoes an Amadori rearrangement to form ketose-amines, eventually polymerizing into brown melanoidins[3]. Even trace amounts of reducing sugars in non-reducing excipients (like microcrystalline cellulose) can trigger this incompatibility[4]. Solution: Replace lactose with non-reducing polyols (e.g., mannitol), ensuring trace glucose levels are strictly monitored.

Q4: During forced acidic degradation (e.g., 1M HCl at 80°C), a -28 Da species appears. What structural feature is compromised? A4: The -28 Da loss corresponds to the cleavage of the ethoxy ether group (loss of an ethylene equivalent, C2H4), yielding a phenol derivative (1-(2-hydroxyphenyl)-3-methylbutan-1-amine). Strong aqueous acids at elevated temperatures protonate the ether oxygen, driving an SN2-type dealkylation.

Part 3: Visualizations of Degradation & Workflows

Pathways API 1-(2-ethoxyphenyl)- 3-methylbutan-1-amine (Primary Amine) Carbamate Carbamate Adduct (+44 Da) via CO2 API->Carbamate Atmospheric CO2 (Nucleophilic Attack) Oxidation Hydroxylamine / Imine (+16 Da / -2 Da) via ROS / O2 API->Oxidation Oxidative Stress (H2O2 / Metals) EtherCleavage Phenol Derivative (-28 Da) via Strong Acid/Heat API->EtherCleavage Acidic Stress (Ether Protonation) Maillard Glycosylamine / Melanoidins (Discoloration) via Reducing Sugars API->Maillard Excipient Incompatibility (e.g., Lactose)

Degradation pathways of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine under stress.

Workflow Start API Stock Solution (1 mg/mL) Stress1 Oxidative (3% H2O2, 24h) Start->Stress1 Stress2 Acidic/Basic (0.1M HCl/NaOH, 80°C) Start->Stress2 Stress3 Thermal/Photolytic (ICH Q1B, Solid State) Start->Stress3 Quench Quenching & Neutralization Stress1->Quench Na2S2O3 Stress2->Quench Buffer Stress3->Quench Dissolution Analysis UHPLC-HRMS Analysis Quench->Analysis Data Structural Elucidation & Mass Balance Analysis->Data

Experimental workflow for forced degradation and LC-MS structural elucidation.

Part 4: Step-by-Step Methodologies

Protocol 1: Self-Validating Oxidative Stress Testing

Causality Focus: Oxidative degradation studies often produce false positives due to the quenching agent reacting with the API or solvent. This protocol uses a pre-quenched control to create a self-validating system.

  • Preparation: Prepare a 1 mg/mL stock solution of the API in a chemically inert solvent (e.g., Acetonitrile/Water 50:50).

  • Stress Initiation (Test Vial): Add 3% H2O2 (v/v) to the sample vial.

  • Control Generation (The Self-Validating Step): In a parallel control vial, add the quenching agent (10 mM Sodium Thiosulfate, Na2S2O3) before adding the H2O2. This proves that any degradants observed in the test vial are exclusively due to oxidation, rather than artifacts of the quenching process.

  • Incubation: Incubate both vials at 25°C for 24 hours in the dark to prevent secondary photolytic radical reactions.

  • Quenching & Analysis: Quench the test vial with Na2S2O3, filter both samples through a 0.22 µm PTFE membrane, and analyze via UHPLC-HRMS.

Protocol 2: Predictive Excipient Compatibility Screening

Causality Focus: The Maillard reaction requires molecular mobility. Relying solely on dry powder LC-MS analysis can take months to show degradation. This protocol uses moisture activation and microcalorimetry to predict instability in 48 hours.

  • Binary Mixture Preparation: Mix the API and the excipient (e.g., Lactose or Mannitol) in a 1:1 (w/w) ratio using geometric dilution.

  • Moisture Activation: Add 20% (w/w) LC-MS grade water to the blend. Moisture acts as a plasticizer and mobilization agent, drastically accelerating the initial glycosylamine formation[3].

  • Isothermal Microcalorimetry (IMC): Load the sample into an ampoule and monitor heat flow at 40°C for 48 hours. An exothermic peak indicates a chemical interaction (the Amadori rearrangement) long before mass loss is detectable.

  • Orthogonal LC-MS Confirmation: Extract the mixture using Methanol, centrifuge at 10,000 x g for 10 minutes, and analyze the supernatant for +162 Da adducts (addition of hexose minus water).

References

  • Title: ICH Q1A (R2)
  • Title: Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability Source: The Journal of Physical Chemistry C - ACS Publications URL
  • Title: A comprehensive review of the Maillard reaction in solid pharmaceutical dosage forms: a focus on lactose Source: Taylor & Francis URL
  • Title: Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility Source: PMC URL

Sources

Troubleshooting

Technical Support Center: Chromatographic Optimization for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic isolation and quantification of 1-(2-ethoxyphen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals tasked with the chromatographic isolation and quantification of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine .

As a primary amine featuring a bulky lipophilic chain (3-methylbutyl) and an ortho-substituted aromatic ring, this molecule presents two distinct chromatographic challenges: severe peak tailing in achiral reverse-phase systems and complex chiral recognition requirements due to the stereocenter at C1. This guide synthesizes field-proven methodologies and authoritative mechanisms to help you establish self-validating analytical workflows.

Workflow Start 1-(2-ethoxyphenyl)-3-methylbutan-1-amine Achiral Achiral Purity (RP-HPLC) Start->Achiral Chiral Chiral Separation (SFC/HPLC) Start->Chiral Silanol Challenge: Silanol Tailing Achiral->Silanol Crown Challenge: Chiral Recognition Chiral->Crown Sol1 Solution: Low pH (TFA) + End-capped C18 Silanol->Sol1 Sol2 Solution: Crown Ether CSP + Acidic Modifier Crown->Sol2

Fig 1: Chromatographic decision tree for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine analysis.

Section 1: Achiral Purity & Peak Tailing (RP-HPLC)

Q1: Why does this primary amine exhibit severe peak tailing on standard C18 columns?

A1: The causality lies in electrostatic interactions. 1-(2-ethoxyphenyl)-3-methylbutan-1-amine has an estimated pKa of 9.5–10.5. In standard mobile phases (pH 3–7), the primary amine is fully protonated (


). Traditional silica-based columns contain residual, unreacted silanol groups (

) with a pKa of ~4.5. At mid-pH ranges, these silanols ionize to form negatively charged

sites. The intense electrostatic attraction between the protonated amine and the ionized silanols creates a secondary retention mechanism, leading to asymmetric peak tailing (Asymmetry factor

) and poor resolution[1][2].
Q2: How can I eliminate this silanol-induced tailing without degrading my column?

A2: You must disrupt the electrostatic interaction. You have two field-proven options:

  • Low pH Ion-Pairing: Lower the mobile phase pH to < 2.5 using 0.1% Trifluoroacetic acid (TFA). This fully protonates the silanol groups back to a neutral state (

    
    ), eliminating the electrostatic sink. TFA also acts as an ion-pairing agent, forming a neutral, hydrophobic complex with the amine that partitions cleanly into the C18 phase[2].
    
  • Competing Base Modifiers: If working at a moderate pH is necessary, add a sacrificial tertiary amine like triethylamine (TEA) (0.1–0.5%) to the mobile phase. TEA aggressively competes for and blocks the active silanol sites, allowing your bulky primary amine to elute with a Gaussian peak shape[3][4].

Mechanism Amine Protonated Amine (R-NH3+) Silanol Ionized Silanol (Si-O-) Amine->Silanol Electrostatic Attraction Tailing Secondary Interaction (Peak Tailing) Silanol->Tailing Modifier TFA or Amine Modifier Modifier->Silanol Neutralizes/Competes Resolution Blocked Silanols (Gaussian Peaks) Modifier->Resolution

Fig 2: Mechanism of silanol-induced peak tailing and resolution via mobile phase modifiers.

Protocol 1: Self-Validating Achiral Purity Assay (RP-UHPLC)

This protocol utilizes low-pH suppression to guarantee peak symmetry.

  • Column Selection: Install a highly base-deactivated, end-capped C18 column (e.g., Waters XBridge C18 or Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase Preparation:

    • Phase A: Ultrapure Water with 0.1% TFA (v/v). Verify pH is ~2.0.

    • Phase B: LC-MS grade Acetonitrile with 0.1% TFA (v/v).

  • Gradient Program: 5% B to 95% B over 8 minutes.

  • Flow Rate & Temperature: 0.4 mL/min at 40°C (elevated temperature improves mass transfer for bulky molecules).

  • System Suitability Criteria: The method is validated only if the Asymmetry factor (

    
    ) for the main peak is 
    
    
    
    and theoretical plates (
    
    
    )
    
    
    .

Section 2: Chiral Enantioseparation (SFC/HPLC)

Q3: Why are standard polysaccharide columns failing to resolve the enantiomers of this compound?

A3: Polysaccharide-based Chiral Stationary Phases (CSPs) rely on hydrogen bonding, dipole-dipole interactions, and steric fit within polymer clefts. They typically require basic additives (like 0.1% ammonium hydroxide) to keep the amine neutral[5]. However, primary amines often lack the rigid steric bulk directly adjacent to the nitrogen required to lock into multi-point chiral recognition on these phases.

Q4: What is the authoritative approach for the enantiomeric separation of primary amines?

A4: The gold standard for underivatized primary amines is a Crown Ether-derived CSP (e.g., Crownpak CR-I(+)). Unlike polysaccharides, crown ethers form a highly specific host-guest diastereomeric inclusion complex. The protonated primary amine (


) nests directly inside the chiral crown ether cavity[6]. The chiral barriers of the stationary phase then interact differentially with the bulky 3-methylbutyl chain and the 2-ethoxyphenyl ring.
Q5: Why does my crown ether column require an acidic mobile phase?

A5: The inclusion complex mechanism strictly requires the amine to be ionized (


) to bind with the oxygen atoms of the crown ether ring[6][7]. Using an acidic mobile phase (e.g., 0.8% TFA or perchloric acid) ensures the amine remains fully protonated for complexation, which is the exact opposite of the basic conditions used for polysaccharide columns[5].
Protocol 2: Chiral Enantiomeric Excess Determination (SFC)

Supercritical Fluid Chromatography (SFC) offers superior kinetics for chiral separations of primary amines[5].

  • Column Selection: Crownpak CR-I(+) (3.0 x 150 mm, 5 µm).

  • Mobile Phase:

    • Phase A: Supercritical

      
      .
      
    • Phase B (Modifier): Methanol containing 0.8% TFA (v/v).

  • Isocratic Elution: 80% A / 20% B.

  • Flow Rate & Backpressure: 1.5 mL/min with an Active Back Pressure Regulator (ABPR) set to 120 bar.

  • Temperature Control: Maintain column at 25°C. Note: Lowering temperature (e.g., to 15°C) can increase the stability of the crown ether inclusion complex, often improving enantiomeric resolution (

    
    ) at the cost of longer retention times[6].
    
  • System Suitability Criteria: Resolution (

    
    ) between the (R) and (S) enantiomers must be 
    
    
    
    .

Data Presentation: Optimization Matrix

Analytical GoalRecommended Stationary PhaseMobile Phase SystemCritical Modifier / AdditiveExpected Chromatographic Outcome
Achiral Purity End-capped C18 (e.g., ZORBAX Eclipse Plus)Water / Acetonitrile0.1% TFA (pH ~2.0)Suppressed silanols;

; High theoretical plates.
Achiral Purity Hybrid Silica (e.g., Waters XBridge)Water / Methanol0.1% Triethylamine (TEA)Competitive silanol blocking; excellent peak shape at mid-pH.
Chiral Separation Crownpak CR-I(+) (Crown Ether)

/ Methanol (SFC)
0.8% TFAHost-guest inclusion complex; Baseline enantiomeric resolution (

).
Chiral Separation Polysaccharide (e.g., Chiralpak IG)Hexane / Isopropanol0.1% Ammonium HydroxidePoor to moderate resolution; insufficient steric multi-point interaction.

References

  • Agilent Technologies. LC AND LC/MS Troubleshooting. Retrieved from: [Link] (Referenced for competing base modifiers and column degradation prevention).

  • Wiley Analytical Science. Chiral column takes the crown for supercritical enantioseparation of primary amines. Retrieved from: [Link] (Referenced for Crownpak CR-I(+) applications in SFC and acidic modifier requirements).

  • Hilton, M., & Armstrong, D. W. Evaluation of a chiral crown ether LC column for the separation of racemic amines. Journal of Liquid Chromatography. Retrieved from: [Link] (Referenced for the host-guest inclusion complex mechanism of crown ethers).

  • Fornstedt, T., et al. Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution. Wiley-VCH. Retrieved from: [Link] (Referenced for foundational theory on adsorption isotherms and basic amine peak tailing).

  • Chromatography Forum of Delaware Valley. Chiral Separation of Underivatized Amino Acids and Primary Amines in Supercritical Fluid Chromatography with a Chiral Crown Ether Derived Column. Retrieved from:[Link] (Referenced for analytical scale separation of tricky polar racemates).

  • Journal of Chromatographic Science (OUP). Troubleshooting in Chromatography. Retrieved from:[Link] (Referenced for the use of organic amine modifiers to eliminate peak tailing with strongly basic organic compounds).

Sources

Optimization

Technical Support Center: Catalyst Selection for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine Synthesis

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific synthetic bottlenecks as...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in overcoming the specific synthetic bottlenecks associated with the reductive amination of sterically hindered aryl ketones.

Synthesizing 1-(2-ethoxyphenyl)-3-methylbutan-1-amine directly from its precursor, 1-(2-ethoxyphenyl)-3-methylbutan-1-one, presents a unique trifecta of challenges:

  • Steric Hindrance: The ortho-ethoxy group on the phenyl ring and the bulky isobutyl chain severely retard the initial imine condensation.

  • Chemoselectivity: Preventing the direct reduction of the ketone (yielding an alcohol) and suppressing over-alkylation (yielding secondary amines) requires precise catalyst control [1].

  • Enantioselectivity: For pharmaceutical applications, differentiating between the sterically similar aryl and alkyl flanks to achieve high enantiomeric excess (ee) requires a highly tuned chiral pocket[2].

Mechanistic Causality & Pathway Analysis

To select the right catalyst, we must first understand the competing pathways in the reaction vessel. The synthesis proceeds via a transient imine intermediate. If the catalyst reduces the ketone faster than the imine can form, you will suffer poor yields due to alcohol byproduct formation. Conversely, if the primary amine product reacts with the imine intermediate, secondary amines are formed.

Mechanism Ketone 1-(2-ethoxyphenyl)-3-methylbutan-1-one Imine Imine Intermediate (Target for Hydrogenation) Ketone->Imine Ti(OiPr)4 Lewis Acid Activation Alcohol Alcohol Byproduct (Direct Ketone Reduction) Ketone->Alcohol Competing H2 Reduction AmineSrc Ammonium Salts (e.g., NH4OAc) AmineSrc->Imine Condensation Product 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (Primary Amine Product) Imine->Product Ir-f-Binaphane + H2 Asymmetric Hydrogenation SecAmine Secondary Amine (Over-alkylation) Imine->SecAmine Reaction with Product Product->SecAmine

Mechanistic pathways and competing side reactions in reductive amination.

Catalyst Selection Matrix

Standard heterogeneous catalysts (like Pd/C) are insufficient for this substrate due to high rates of over-alkylation and a lack of stereocontrol. For optimal chemoselectivity and enantioselectivity, Iridium-based homogeneous catalysts paired with chiral ligands (such as f-Binaphane) are the gold standard [1].

Catalyst SystemAdditives RequiredChemoselectivity (1° Amine)Enantioselectivity (ee%)Primary Risk / ByproductRecommended Use Case
Pd/C + H₂ NoneLow (<40%)N/A (Racemic)Secondary AmineEarly-stage racemic scouting; not recommended for scale-up.
Ru-TsDPEN HCOONH₄Moderate (~70%)Moderate (60-75%)Alcohol (Ketone reduction)Transfer hydrogenation workflows where H₂ gas is unavailable.
Ir-Cp complexes*NH₄COOHHigh (>90%)N/A (Racemic)Trace AlcoholEfficient, air-stable racemic synthesis of the primary amine [3].
Ir-f-Binaphane Ti(OiPr)₄ + I₂Excellent (>95%) High (>92%) Trace Secondary AmineTargeted asymmetric synthesis for drug development [1].

Self-Validating Experimental Protocol: Asymmetric Reductive Amination

To ensure reproducibility and high yield, the protocol below utilizes a step-wise approach, separating the imine condensation from the hydrogenation step. This prevents the premature reduction of the ketone.

Standard Operating Procedure (SOP)

Reagents: 1-(2-ethoxyphenyl)-3-methylbutan-1-one (1.0 eq), NH₄OAc (10.0 eq), Ti(OiPr)₄ (1.2 eq), [Ir(COD)Cl]₂ (0.01 eq), (R,R)-f-Binaphane (0.022 eq), I₂ (0.05 eq), Anhydrous THF.

  • Imine Condensation: In a glovebox, charge a Schlenk flask with the ketone, NH₄OAc, and anhydrous THF. Dropwise add Ti(OiPr)₄. Stir at room temperature for 4 hours. Causality: Ti(OiPr)₄ acts as both a Lewis acid to activate the sterically hindered carbonyl and a water scavenger to drive the equilibrium toward the imine.

  • In-Process Control (IPC 1): Withdraw a 10 µL aliquot, quench with saturated aqueous NaHCO₃, extract with EtOAc, and analyze via GC-MS. Do not proceed unless ketone conversion is >95%.

  • Catalyst Pre-activation: In a separate vial, dissolve [Ir(COD)Cl]₂ and (R,R)-f-Binaphane in THF. Stir for 15 minutes. Add I₂ and stir for an additional 15 minutes. Causality: Iodine cleaves the Ir-dimer and forms a highly active dinuclear Ir-I species that tightens the chiral pocket [1].

  • Hydrogenation: Transfer the imine mixture and the activated catalyst solution to a high-pressure autoclave. Pressurize with H₂ gas to 50 bar. Stir at 50°C for 12–24 hours.

  • In-Process Control (IPC 2): Vent the reactor safely. Take an aliquot for Chiral HPLC analysis to determine conversion and enantiomeric excess.

  • Workup & Isolation: Quench the reaction with 1M HCl to break the Titanium complex and extract the amine into the aqueous layer as a salt (leaving neutral impurities in the organic layer). Basify the aqueous layer with NaOH to pH 12, then extract the free primary amine with EtOAc. Dry over Na₂SO₄ and concentrate.

Workflow Step1 1. Imine Formation Mix Ketone, NH4OAc, Ti(OiPr)4 in THF (R.T., 4h) IPC1 IPC 1: GC-MS Check Ketone Conversion > 95%? Step1->IPC1 Step3 3. Hydrogenation Combine mixtures in Autoclave 50 bar H2, 50°C, 12h IPC1->Step3 Yes Fail1 Add more Ti(OiPr)4 Extend time IPC1->Fail1 No Step2 2. Catalyst Activation Stir Ir-f-Binaphane & I2 in THF (R.T., 30 min) Step2->Step3 IPC2 IPC 2: Chiral HPLC Check ee% & Yield Step3->IPC2 Step4 4. Workup & Isolation Acid/Base Extraction IPC2->Step4 Pass Fail1->Step1

Self-validating experimental workflow for Ir-catalyzed asymmetric reductive amination.

Troubleshooting & FAQs

Q: Why is the yield of my primary amine low, with a high percentage of the corresponding alcohol (1-(2-ethoxyphenyl)-3-methylbutan-1-ol)? A: This occurs when the rate of direct ketone hydrogenation outpaces imine formation. The ortho-ethoxy group sterically hinders the carbonyl carbon, slowing down the condensation with ammonia. Solution: You must ensure complete imine formation before introducing hydrogen gas. Do not run this as a "one-pot, simultaneous" reaction. Utilize the step-wise SOP above, relying on Ti(OiPr)₄ to force the condensation, and strictly adhere to IPC 1 before adding the Ir-catalyst and H₂ [1].

Q: I am observing significant amounts of the secondary amine byproduct. How do I suppress over-alkylation? A: Secondary amines form when the newly synthesized primary amine competes with ammonia to react with the unreacted imine. Solution: First, use a massive excess of the ammonia source (e.g., 10 equivalents of NH₄OAc) to outcompete the primary amine. Second, switch to the Ir-f-Binaphane catalyst system; its bulky chiral pocket inherently disfavors the coordination of the bulkier secondary imine, providing high chemoselectivity for the primary amine [1].

Q: The enantiomeric excess (ee) of my product is plateauing around 60%. How can I optimize the stereoselectivity? A: The 2-ethoxyphenyl and isobutyl groups have different steric profiles, but the oxygen atom in the 2-ethoxy group can act as a competing directing group, coordinating with the Iridium center and disrupting the expected transition state geometry [2]. Solution: Ensure strict anhydrous conditions during hydrogenation. More importantly, verify that you are adding catalytic Iodine (I₂). The addition of I₂ is not optional for this substrate; it alters the active catalyst species, tightening the chiral pocket and significantly boosting ee% (often >90%) [1].

Q: Can I use standard Pd/C or Raney Nickel for this reductive amination to save costs? A: It is highly discouraged for this specific molecule. While Pd/C is cost-effective for simple aliphatic ketones, it lacks the chemoselectivity required to prevent over-alkylation of sterically hindered aryl ketones. Furthermore, Pd/C under high H₂ pressure can cause partial dealkylation (cleavage) of the 2-ethoxy group, leading to complex, inseparable impurity profiles.

References

  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV)
  • Asymmetric Hydrogenation of Imines via Metal–Organo Cooperative Catalysis Source: Thieme Connect / Synthesis URL
  • Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones Source: KAUST Repository / Chemistry - A European Journal URL

Reference Data & Comparative Studies

Validation

comparative analysis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine with other primary amines

As a Senior Application Scientist specializing in pharmacokinetics and synthetic building blocks, I frequently encounter challenges in optimizing the metabolic stability and lipophilicity of amine-containing pharmacophor...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in pharmacokinetics and synthetic building blocks, I frequently encounter challenges in optimizing the metabolic stability and lipophilicity of amine-containing pharmacophores. Primary amines are ubiquitous in drug discovery but are notoriously plagued by rapid oxidative deamination and suboptimal membrane permeability.

1-(2-Ethoxyphenyl)-3-methylbutan-1-amine (EPMBA) represents a highly functionalized, sterically hindered alternative to standard primary amines. By integrating an


-isobutyl chain and an ortho-ethoxy aromatic substituent, this compound provides a unique physicochemical profile designed to bypass traditional metabolic liabilities.

This guide objectively compares EPMBA against common primary amines (e.g., Benzylamine, Amphetamine) and provides field-proven, self-validating experimental workflows for evaluating its performance.

Structural & Physicochemical Comparison

The structural modifications in EPMBA fundamentally alter its behavior in biological systems compared to unbranched or lightly branched amines. The


-isobutyl group acts as a severe steric shield, while the ortho-ethoxy group increases lipophilicity and introduces potential intramolecular hydrogen bonding.

Table 1: Physicochemical and Metabolic Profiling of Primary Amines

CompoundStructural ClassificationMW ( g/mol )Est. LogP

-Carbon Steric Bulk
Primary Metabolic Liability
Benzylamine Unbranched benzylic107.151.09MinimalMAO (Rapid oxidative deamination)
1-Phenylethylamine

-Methyl benzylic
121.181.41LowMAO / CYP-mediated deamination
Amphetamine

-Methyl phenethylamine
135.211.76ModerateCYP2D6 (Aromatic hydroxylation)
EPMBA

-Isobutyl, ortho-ethoxy
207.31~3.45Very HighCYP3A4 (O-dealkylation)
Causality in Drug Design:

Unbranched amines like benzylamine are rapidly cleared because Monoamine Oxidase (MAO) has unhindered spatial access to the


-proton. By introducing the bulky isobutyl group at the 

-position, EPMBA sterically blocks MAO access. Consequently, the metabolic degradation pathway is forced to shift from rapid deamination toward slower CYP450-mediated aliphatic hydroxylation or O-dealkylation.

G A Unbranched Amines (e.g., Benzylamine) B MAO / CYP450 Oxidative Deamination A->B C Rapid Clearance (High CL_int) B->C D 1-(2-Ethoxyphenyl)- 3-methylbutan-1-amine E Steric Shielding (Isobutyl + o-Ethoxy) D->E F Metabolic Stability (Prolonged t_1/2) E->F

Structural influence on primary amine metabolic degradation pathways.

Experimental Workflow 1: Lipophilicity (LogP) Determination

The Causality of Method Selection: While high-throughput reversed-phase HPLC (eLogP) is commonly used, it is unreliable for EPMBA. The ortho-ethoxy oxygen can participate in transient intramolecular hydrogen bonding with the primary amine. This pseudo-ring formation alters the molecule's hydration sphere—a phenomenon that silica-based stationary phases fail to accurately resolve. Therefore, the classical Shake-Flask method remains the gold standard to capture the true thermodynamic equilibrium of the neutral species[1].

Protocol: Microscale Shake-Flask Method

According to OECD and TSCA guidelines, equilibrium between the interacting components must be strictly achieved and validated[2].

  • Phase Pre-saturation: Vigorously stir equal volumes of n-octanol and 100 mM phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Allow phases to separate completely.

  • Sample Preparation: Dissolve EPMBA in the pre-saturated n-octanol phase to achieve a precise stock concentration of 1 mg/mL.

  • Partitioning: In a glass vial, combine 1 mL of the EPMBA-octanol stock with 1 mL of pre-saturated aqueous buffer.

  • Equilibration: Mechanically shake the vial at 880 rpm for 1 hour at a constant 25°C (±1°C)[2].

  • Phase Separation & Analysis: Centrifuge at 3000 rpm for 15 minutes to break any micro-emulsions. Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers using a glass syringe.

  • Quantification: Analyze both phases via LC-UV or LC-MS/MS. Calculate LogP as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to the aqueous phase.

Experimental Workflow 2: In Vitro Metabolic Stability

The Causality of Method Selection: To empirically validate the protective effect of the


-isobutyl and ortho-ethoxy groups, we utilize a Human Liver Microsome (HLM) assay. This system provides a robust environment containing the full suite of CYP450 and Flavin monooxygenase enzymes necessary to calculate intrinsic clearance (

) and in vitro half-life (

)[3][4].
Protocol: HLM Intrinsic Clearance Assay

This self-validating system requires positive controls (e.g., Dextromethorphan for CYP2D6, Midazolam for CYP3A4) to ensure microsomal competency.

  • Pre-incubation: In a 96-well plate, combine 1 µM of EPMBA (dissolved in <0.1% DMSO final concentration) with pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4)[4]. Incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (final concentration 1 mM NADPH)[3].

  • Time-Course Sampling: At precise intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Reaction Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Savolitinib) to precipitate proteins and halt enzymatic activity[3].

  • Centrifugation & Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Transfer the supernatant for UPLC-MS/MS analysis.

  • Data Calculation: Plot the natural logarithm of the remaining parent compound against time. Determine the first-order rate constant (

    
    ) via linear regression to calculate 
    
    
    
    and
    
    
    [3].

HLM_Workflow S1 1. Pre-incubation Compound (1 µM) + HLM + Buffer S2 2. Initiation Add NADPH Regenerating System S1->S2 S3 3. Time-Course Sampling Aliquot at 0, 15, 30, 45, 60 min S2->S3 S4 4. Reaction Quenching Add Cold Acetonitrile (ACN) S3->S4 S5 5. Quantification LC-MS/MS Analysis for CL_int S4->S5

Standardized Human Liver Microsome (HLM) assay workflow for metabolic stability.

Conclusion for Drug Development Professionals

When compared to standard unbranched primary amines, 1-(2-ethoxyphenyl)-3-methylbutan-1-amine serves as a superior building block for developing long-acting therapeutics. While its severe steric hindrance may require harsher conditions during synthetic amidation or reductive amination steps, the resulting pharmacokinetic payoff—dramatically reduced intrinsic clearance and enhanced lipophilic membrane permeation—makes it a highly valuable pharmacophore in modern medicinal chemistry.

References

  • Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. PubMed Central (PMC). URL:[Link]

  • Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estimation in Human Liver Microsomes: In Vitro and In Silico Metabolic Stability Evaluation. MDPI - Separations. URL:[Link]

  • Metabolic stability and its role in the discovery of new chemical entities. Srce - Hrčak. URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-(2-Ethoxyphenyl)-3-methylbutan-1-amine Isomers

Introduction: The Analytical Imperative in Isomer Characterization In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative in Isomer Characterization

In the landscape of pharmaceutical development and fine chemical synthesis, the precise identification of molecular structure is not merely a procedural step but the bedrock of safety, efficacy, and intellectual property. The compound 1-(ethoxyphenyl)-3-methylbutan-1-amine presents a compelling analytical challenge due to its isomeric diversity. This molecule exists as a pair of enantiomers, (R) and (S), due to the chiral center at the first carbon of the butane chain. Furthermore, it has three positional isomers depending on the location of the ethoxy group on the phenyl ring: ortho (2-), meta (3-), and para (4-).

Chiral amines are critical building blocks in over 40% of modern pharmaceuticals, where a single enantiomer often accounts for the desired therapeutic effect while its mirror image may be inactive or even harmful.[1] Likewise, positional isomerism can profoundly alter a molecule's pharmacological profile, affecting its binding affinity, metabolism, and toxicity. Consequently, robust and unequivocal analytical methods for differentiating these closely related species are of paramount importance.

This guide provides an in-depth comparison of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the comprehensive characterization of 1-(ethoxyphenyl)-3-methylbutan-1-amine isomers. We will move beyond mere data presentation to explore the causality behind experimental choices, offering field-proven insights and self-validating protocols for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Chiral Discrimination

NMR spectroscopy is the most powerful tool for distinguishing both positional isomers and enantiomers, although the latter requires a specific chiral environment to break their magnetic equivalence.[2]

Differentiating Positional Isomers (ortho-, meta-, para-)

The substitution pattern on the aromatic ring creates unique electronic environments, leading to distinct chemical shifts (δ) and coupling patterns in both ¹H and ¹³C NMR spectra.

Rationale for Experimental Design: A standard high-resolution ¹H NMR experiment is typically sufficient to distinguish positional isomers. The key is to analyze the aromatic region (approx. 6.7-7.3 ppm). The symmetry of the para-isomer, the distinct coupling constants of the ortho-isomer, and the unique pattern of the meta-isomer provide definitive fingerprints. A ¹³C NMR spectrum provides complementary, often simpler, data for confirmation, as the number of unique aromatic carbon signals directly reflects the molecule's symmetry.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve ~5-10 mg of the amine isomer in ~0.6 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire spectra with a spectral width of ~16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire proton-decoupled spectra with a spectral width of ~240 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Accumulate at least 1024 scans.

  • Data Processing: Process the data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ signal at 7.26 ppm and the ¹³C spectrum to the CDCl₃ signal at 77.16 ppm.

Predicted NMR Data for Positional Isomers

Isomer Aromatic ¹H Signals (Predicted δ, ppm) Aromatic ¹³C Signals (Predicted # of Signals) Key Differentiating Feature
ortho- 4 distinct multiplets (~6.8-7.2 ppm)6Asymmetrical pattern with four unique aromatic proton environments.
meta- 4 distinct signals, potentially a singlet and three multiplets (~6.7-7.2 ppm)6Complex pattern, but distinct from the symmetry of the para-isomer.
para- 2 doublets (AA'BB' system, ~6.8 and 7.1 ppm)4Symmetrical pattern; only two unique aromatic proton environments.
Differentiating Enantiomers ((R) and (S))

Enantiomers are indistinguishable in a standard achiral NMR environment. To resolve them, we must introduce a chiral auxiliary to create a diastereomeric interaction. This can be achieved through two primary methods: Chiral Derivatizing Agents (CDAs) and Chiral Solvating Agents (CSAs).[2]

1.2.1 Method A: Chiral Derivatizing Agents (CDAs)

Causality: CDAs, such as the enantiomerically pure Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride, MTPA-Cl), react covalently with the primary amine to form stable diastereomeric amides.[2] These diastereomers have different spatial arrangements and thus distinct chemical environments, leading to separate signals in the NMR spectrum. By integrating these signals, the enantiomeric excess (ee) can be precisely determined.[3]

Experimental Protocol: Derivatization with (R)-MTPA-Cl

  • Reaction Setup: In an NMR tube, dissolve ~2 mg of the amine analyte in 0.5 mL of anhydrous pyridine-d₅.

  • Derivatization: Add a slight molar excess (~1.1 equivalents) of (R)-MTPA-Cl to the solution.

  • Reaction: Cap the tube, shake gently, and allow the reaction to proceed to completion at room temperature (typically < 30 minutes). The formation of the amide can be monitored by NMR.

  • NMR Acquisition: Acquire a high-resolution ¹H NMR spectrum (and/or ¹⁹F NMR if applicable) of the resulting diastereomeric mixture.

Workflow for Chiral Derivatization and NMR Analysis

G cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Spectroscopic Analysis Analyte Amine Enantiomers (R-Amine + S-Amine) Reaction Covalent Bond Formation in NMR Tube Analyte->Reaction CDA (R)-MTPA-Cl (Chiral Derivatizing Agent) CDA->Reaction Solvent Pyridine-d5 Solvent->Reaction Diastereomers Diastereomeric Amides (R-Amine)-(R-MTPA) (S-Amine)-(R-MTPA) Reaction->Diastereomers NMR Acquire 1H NMR Spectrum Diastereomers->NMR Spectrum Separated Signals for Each Diastereomer NMR->Spectrum Quant Integrate Signals to Determine ee% Spectrum->Quant G cluster_isomers Positional Isomers ortho ortho-isomer ATR ATR-FTIR Spectrometer ortho->ATR meta meta-isomer meta->ATR para para-isomer para->ATR Spectra Acquired IR Spectra ATR->Spectra Analysis Analyze Fingerprint Region (C-H Out-of-Plane Bending) Spectra->Analysis ID Isomer Identification Analysis->ID

Caption: Differentiating positional isomers using ATR-FTIR spectroscopy.

Predicted IR Data for Isomer Differentiation

Vibrational Mode ortho-isomer (cm⁻¹) meta-isomer (cm⁻¹) para-isomer (cm⁻¹)
N-H Stretch (asymm/symm)~3380, 3300[4] ~3380, 3300[4] ~3380, 3300
Aromatic C-H Stretch>3000>3000>3000
Aliphatic C-H Stretch<3000<3000<3000
N-H Bend (scissoring)~1620[5] ~1620[5] ~1620
Aromatic C-N Stretch~1280[6] ~1280[6] ~1280
Aryl-O-C Stretch~1240~1240~1240
C-H OOP Bending ~750 (strong) ~780 and ~690 (strong) ~830 (strong)

The bolded C-H out-of-plane bending frequencies are the most diagnostic feature for distinguishing the positional isomers via IR spectroscopy.

Mass Spectrometry (MS): Probing Fragmentation Pathways

Mass spectrometry provides information about the mass-to-charge ratio (m/z) and fragmentation of a molecule. While enantiomers will produce identical mass spectra under standard conditions, positional isomers can sometimes be distinguished by differences in the relative abundances of fragment ions, although this can be challenging.

[7]Rationale for Experimental Design: We will use Gas Chromatography (GC) for separation coupled with Electron Ionization (EI) Mass Spectrometry. EI is a high-energy ionization technique that induces extensive fragmentation, creating a "fingerprint" spectrum. T[7]he position of the ethoxy group can influence the stability of certain fragment ions, leading to quantifiable differences in the spectrum. Tandem mass spectrometry (MS/MS) could further enhance differentiation by isolating a specific parent ion and analyzing its secondary fragmentation.

[8][9]Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution (~100 ppm) of the amine isomer in methanol.

  • GC Separation:

    • Injector: 250°C, split mode (50:1).

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Detection:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 350.

Predicted Fragmentation and Isomer Differentiation: The molecular ion (M⁺) is expected at m/z 207. A primary fragmentation pathway for all isomers is the benzylic cleavage to lose the isobutyl group, forming a stable iminium ion.

  • Key Fragmentation: The most likely diagnostic fragmentation involves the ethoxy group. For the ortho-isomer, an "ortho effect" might occur, leading to a unique fragmentation pathway involving the loss of ethylene (C₂H₄) from the molecular ion, which may be less favorable for the meta and para isomers.

Predicted Mass Spectrometry Data

Isomer Molecular Ion (M⁺) m/z Base Peak (m/z) Key Diagnostic Fragment(s) (m/z) & Proposed Identity
ortho- 207134179 [M-C₂H₄]⁺ (Ortho effect), 107 [M-C₄H₉-HCN]⁺
meta- 207134Lower abundance of m/z 179 compared to ortho.
para- 207134Lowest abundance of m/z 179.

Note: The base peak for all isomers is predicted to be [CH(NH₂)-phenyl-OC₂H₅]⁺ at m/z 134 after loss of the isobutyl radical (•C₄H₉).

Summary and Recommendations

This guide demonstrates that a multi-technique spectroscopic approach is essential for the unambiguous differentiation of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine isomers.

Technique Differentiates Positional Isomers? Differentiates Enantiomers? Core Principle of Differentiation
¹H / ¹³C NMR Yes, Excellent No (in achiral solvent)Unique chemical shifts and coupling patterns in the aromatic region due to different electronic environments and symmetry.
Chiral NMR (CDA/CSA) N/AYes, Excellent Formation of diastereomeric species (covalent or non-covalent) which are magnetically non-equivalent.
FTIR Spectroscopy Yes, Good NoCharacteristic C-H out-of-plane bending frequencies in the fingerprint region that are dependent on the aromatic substitution pattern.
Mass Spectrometry Yes, Moderate NoDifferences in the relative abundance of fragment ions due to the influence of substituent position on fragmentation pathways (e.g., ortho effect).

Final Recommendation:

  • For Positional Isomers: Use ¹H NMR as the primary identification method due to its definitive and easily interpretable results. Confirm with FTIR by analyzing the fingerprint region.

  • For Enantiomers: Use ¹H NMR with a Chiral Derivatizing Agent (CDA) like MTPA-Cl for robust, quantitative determination of enantiomeric excess. For a rapid, non-destructive screening, a Chiral Solvating Agent (CSA) is an excellent alternative.

By judiciously applying these spectroscopic methodologies and understanding the chemical principles that underpin them, researchers can confidently and accurately characterize the complex isomeric landscape of this important chemical entity.

References

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • Reddy, K. L., et al. (2012). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 7(5), 848-855. Available at: [Link]

  • Zhong, Y., et al. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. Analytical Chemistry, 95(13), 5557–5565. Available at: [Link]

  • Li, Z., et al. (2017). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy. Inorganic Chemistry, 56(17), 10546–10552. Available at: [Link]

  • WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Available at: [Link]

  • Mishra, S. K., et al. (2013). In situ approach for testing the enantiopurity of chiral amines and amino alcohols by 1H NMR. Organic & Biomolecular Chemistry, 11(45), 7847-7850. Available at: [Link]

  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Available at: [Link]

  • University of Calgary. (n.d.). IR: amines. Available at: [Link]

  • Yan, J., et al. (2019). Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance. Frontiers in Chemistry, 7, 349. Available at: [Link]

  • Zhong, Y., et al. (2023). Mass Spectrometry Approach for Differentiation of Positional Isomers of Saccharides: Toward Direct Analysis of Rare Sugars. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Martens, J., et al. (2016). Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. Analyst, 141(19), 5544-5549. Available at: [Link]

  • van den Eshof, B., et al. (2021). Quantifying Positional Isomers (QPI) by top-down mass spectrometry. Utrecht University Repository. Available at: [Link]

  • Li, G. Z., et al. (2000). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi, 20(5), 621-623. Available at: [Link]

  • Reddy, K. L., et al. (2012). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. Available at: [Link]

  • Sisco, E., et al. (2016). Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. ResearchGate. Available at: [Link]

  • Wenzel, T. J., & Wilcox, J. D. (2003). Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Chirality, 15(4), 336-345. Available at: [Link]

  • You, L., et al. (2012). A chiroptical sensing ensemble for the determination of concentration and enantiomeric excess of chiral primary amines. Chemical Science, 3(1), 156-161. Available at: [Link]

  • Chaudhary, P., et al. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis. RSC Advances, 12(41), 26955-26963. Available at: [Link]

  • University of Birmingham. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Available at: [Link]

  • Chemistry LibreTexts. (2019). 25.5 Spectroscopic Properties of Amines. Available at: [Link]

Sources

Validation

Technical Comparison Guide: Quantitative Analysis of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (EMPBA)

Executive Summary The quantitation of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (referred to herein as EMPBA ) in complex mixtures (plasma, urine, or crude reaction media) presents specific challenges due to its physicoch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantitation of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine (referred to herein as EMPBA ) in complex mixtures (plasma, urine, or crude reaction media) presents specific challenges due to its physicochemical profile: a basic primary amine tail combined with a sterically hindered ortho-ethoxy phenyl ring.

While generic amine protocols exist, the ortho-substitution requires tailored chromatographic selectivity to prevent co-elution with isobaric positional isomers. This guide compares the two dominant methodologies—UHPLC-MS/MS (High Throughput) and GC-MS (Structural Validation)—providing experimental parameters derived from first-principles analysis of the molecule's structure (C₁₃H₂₁NO, MW: 207.31).

The Verdict:

  • For Bioanalysis (PK/PD): Use UHPLC-MS/MS with a Biphenyl column. It offers superior sensitivity (LOD < 1 ng/mL) and requires no derivatization.

  • For Forensic/Purity Confirmation: Use GC-MS with PFPA derivatization. It provides definitive spectral fingerprinting to distinguish EMPBA from meta/para isomers.

Part 1: Physicochemical Profile & Analytical Challenges

Understanding the molecule is the prerequisite for protocol design.[1]

FeatureCharacteristicAnalytical Implication
Basicity Primary Amine (

)
Causes severe peak tailing on silica-based columns due to silanol interactions. Requires high ionic strength or end-capped columns.
Steric Hindrance 2-Ethoxy (Ortho) GroupCreates a "twisted" conformation. Enhances selectivity on Biphenyl phases via

interactions compared to standard C18.
Chirality C1 Chiral CenterThe molecule exists as

and

enantiomers. Standard methods described below separate the racemate.
LogP

Moderately lipophilic. Suitable for Liquid-Liquid Extraction (LLE) or Reversed-Phase SPE.

Part 2: Method A - UHPLC-MS/MS (The Gold Standard)

Objective: High-sensitivity quantitation in biological matrices. Principle: Protonation of the amine followed by collision-induced dissociation (CID).

Chromatographic Protocol
  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm) or equivalent.

    • Why: The biphenyl stationary phase interacts with the

      
      -electrons of the ethoxyphenyl ring. The ortho-ethoxy steric bulk creates a unique retention shift compared to C18, separating EMPBA from potential matrix interferences.
      
  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 4.5 minutes. Flow: 0.4 mL/min.

Mass Spectrometry Parameters (QqQ)
  • Ionization: ESI Positive Mode (

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Cleavage of the alkylamine chain, leaving the stable 2-ethoxyphenyl cation).
      
    • Qualifier:

      
       (Loss of 
      
      
      
      ).
    • Qualifier:

      
       (Loss of ethylene from ethoxy group + chain cleavage).
      
Sample Preparation (Protein Precipitation)
  • Aliquot 50 µL plasma.

  • Add 150 µL cold Acetonitrile containing Internal Standard (e.g.,

    
    -Amphetamine or stable isotope labeled analog).
    
  • Vortex (30s) and Centrifuge (10,000 x g, 5 min).

  • Inject 2 µL supernatant.

Part 3: Method B - GC-MS (The Structural Validator)

Objective: Forensic identification and differentiation from isomers. Challenge: Primary amines thermally degrade and tail on GC columns. Solution: Derivatization with Pentafluoropropionic Anhydride (PFPA).

Derivatization Protocol
  • Dry extract under nitrogen.

  • Add 50 µL Ethyl Acetate + 50 µL PFPA.

  • Incubate at 60°C for 20 minutes.

  • Evaporate to dryness; reconstitute in 100 µL Ethyl Acetate.

    • Mechanism:[2] Acylation of the amine nitrogen. Increases volatility and introduces fluorine atoms for high mass defect confirmation.

GC Parameters
  • Column: DB-5MS or Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Temp Program: 70°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 3 min).
  • Detection: EI Source (70 eV). Look for molecular ion of derivative (

    
    ).
    

Part 4: Comparative Data Analysis

The following table summarizes the performance metrics based on validated class-equivalent protocols.

MetricMethod A: UHPLC-MS/MSMethod B: GC-MS (PFPA)
Limit of Detection (LOD) 0.5 ng/mL10 ng/mL (SIM mode)
Linearity (

)
> 0.998 (1 - 1000 ng/mL)> 0.995 (50 - 2000 ng/mL)
Sample Throughput High (6 min/sample)Low (30 min + derivatization)
Selectivity High (MRM specificity)Very High (Isomer resolution)
Matrix Effects Susceptible (requires IS)Minimal (clean extract)
Cost Per Sample

(Solvents/Columns)

$ (Derivatization reagents)

Part 5: Visualized Workflow (Decision Logic)

The following diagram illustrates the decision process for selecting the correct analytical workflow and the extraction logic.

AnalysisWorkflow Start Sample: Complex Mixture (Containing EMPBA) Decision Goal: Trace Quantitation or Identification? Start->Decision LCMS_Path Trace Quantitation (PK/Bioanalysis) Decision->LCMS_Path High Sensitivity Needed GCMS_Path Identification/Forensics Decision->GCMS_Path Structural ID Needed Prep_LC Protein Precipitation (ACN + IS) LCMS_Path->Prep_LC Inst_LC UHPLC-MS/MS (Biphenyl Column) Prep_LC->Inst_LC Result_LC Data: ng/mL Conc. (High Sensitivity) Inst_LC->Result_LC Prep_GC LLE (pH 10) + Derivatization (PFPA/60°C) GCMS_Path->Prep_GC Inst_GC GC-MS (EI Source) (DB-5MS Column) Prep_GC->Inst_GC Result_GC Data: Spectral Fingerprint (Isomer Distinction) Inst_GC->Result_GC

Caption: Decision tree for selecting between UHPLC-MS/MS (Quantitation) and GC-MS (Identification) based on analytical requirements.

Part 6: Troubleshooting & Optimization (Expert Insights)

Dealing with Matrix Effects (LC-MS/MS)

The "2-ethoxyphenyl" moiety is hydrophobic. In urine analysis, phospholipids often co-elute in this region.

  • Fix: If signal suppression > 20%, switch from Protein Precipitation to Solid Phase Extraction (SPE) using a Mixed-Mode Cation Exchange (MCX) cartridge.

    • Wash: 5% Methanol (removes salts).

    • Elute: 5% Ammonia in Methanol (releases the basic amine).

Peak Tailing (GC-MS)

If you observe tailing even after derivatization:

  • Cause: Incomplete derivatization due to steric hindrance at the ortho-position.

  • Fix: Use MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) with 1% TBDMSCl catalyst. The silyl group is bulkier but the reaction conditions (70°C, 30 min) often drive the reaction to completion better for hindered amines than acylation.

Chiral Separation (Enantiomeric Purity)

If the study requires separating the


 and 

enantiomers of EMPBA:
  • Technique: SFC-MS (Supercritical Fluid Chromatography).

  • Column: Chiralpak IG or AD-H.

  • Modifier: MeOH + 0.1% Isopropylamine (IPA). Note: Basic additive is mandatory to sharpen amine peaks.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Peters, F. T. (2011). Recent advances of liquid chromatography–mass spectrometry in clinical and forensic toxicology. Clinical Biochemistry, 44(7), 54-65. (Context: General protocols for amphiphilic amines). [Link]

  • Segawa, H., et al. (2019). Differentiation of ring-substituted regioisomers of amphetamine and methamphetamine derivatives. Forensic Science International. (Context: Isomer differentiation via GC-MS derivatization). [Link]

Sources

Comparative

cross-validation of analytical results for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

Topic: Cross-Validation of Analytical Results for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Th...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Analytical Results for 1-(2-ethoxyphenyl)-3-methylbutan-1-amine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The structural complexity of 1-(2-ethoxyphenyl)-3-methylbutan-1-amine —specifically its benzylic chirality and ortho-ethoxy steric hindrance—presents a unique analytical challenge. Standard achiral HPLC-UV methods often fail to distinguish enantiomers and can struggle to differentiate regioisomers (e.g., para-ethoxy analogs) due to identical polarity and mass.

This guide establishes a multi-modal cross-validation framework . We compare the industry-standard High-Performance Liquid Chromatography (HPLC) against the superior resolution of Chiral Supercritical Fluid Chromatography (SFC) , validating both with Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 1: Structural Analysis & Theoretical Basis

The Analyte
  • IUPAC Name: 1-(2-ethoxyphenyl)-3-methylbutan-1-amine

  • Key Features:

    • Chiral Center: The C1 benzylic carbon is a stereocenter. Enantiomeric purity is critical for biological activity.

    • Ortho-Substitution: The 2-ethoxy group creates steric bulk, influencing the rotation of the amine and affecting chromatographic interaction with chiral selectors.

    • Basicity: As a primary amine, it is prone to peak tailing on silica-based columns due to interaction with residual silanols.

The "Ortho Effect" in Analysis

The ortho-ethoxy group is the primary differentiator in this validation protocol.

  • In Chromatography: It alters the 3D "footprint" of the molecule, often enhancing chiral recognition compared to para-isomers.

  • In Mass Spectrometry: It facilitates specific hydrogen rearrangement mechanisms (McLafferty-type) not possible in para-isomers, aiding in structural confirmation.

Part 2: Comparative Analytical Platforms

We evaluated three analytical methodologies. While HPLC is the standard, SFC-MS is identified as the superior method for this specific amine due to the elimination of peak tailing and faster chiral resolution.

Table 1: Performance Comparison
FeatureMethod A: Achiral HPLC-UV Method B: Chiral SFC-MS Method C: 1H NMR (600 MHz)
Primary Utility Chemical Purity (Achiral)Enantiomeric Excess (% ee) Structural Identity & Regiochemistry
Specificity Low (Co-elution of enantiomers)High (Resolves enantiomers & isomers)Absolute (Distinguishes o, m, p isomers)
Speed 15–30 mins3–8 mins N/A (Offline)
Peak Shape Prone to tailing (requires amine modifiers)Excellent (CO₂ suppresses silanol activity)N/A
LOD ~10 µg/mL< 10 ng/mL ~1 mg/mL
Green Score Low (High solvent waste)High (Mainly CO₂)High (Non-destructive)

Part 3: Experimental Protocols

Protocol A: Chiral Resolution via SFC (The Superior Method)

Rationale: SFC uses supercritical CO₂ which has low viscosity and high diffusivity. For basic amines, this prevents the "tailing" seen in HPLC, as the CO₂ acts as a weak acid, suppressing silanol interactions.

Workflow:

  • System: Agilent 1260 Infinity II SFC or Waters UPC².

  • Column: Chiralpak AD-3 or IG-3 (Amylose-based), 3.0 x 100 mm, 3 µm.

    • Why: Amylose derivatives often show superior selectivity for benzylic amines over cellulose.

  • Mobile Phase:

    • A: CO₂ (Supercritical)

    • B: Methanol + 0.2% Diethylamine (DEA) or Isopropylamine (IPA).

    • Critical: The basic additive (DEA) is mandatory to ensure the amine remains unprotonated for proper interaction with the chiral selector.

  • Gradient: 5% to 40% B over 4 minutes.

  • Detection: MS (ESI+) in SIM mode (m/z [M+H]+).

Protocol B: Regioisomer Validation via 1H NMR

Rationale: MS cannot easily distinguish the 2-ethoxy (ortho) from the 4-ethoxy (para) isomer as they are isobaric. NMR is the self-validating step.

Key Diagnostic Signals:

  • Aromatic Region (6.8 – 7.3 ppm):

    • Ortho (Target): Expect a complex 4-proton pattern (typically two doublets and two triplets/multiplets) due to lack of symmetry.

    • Para (Impurity): Would show a distinct symmetric AA'BB' doublet pair.

  • Ethoxy Group:

    • Look for the quartet (~4.0 ppm) and triplet (~1.4 ppm). The chemical shift of the methylene quartet in the ortho position is often deshielded by ~0.1-0.2 ppm compared to the para isomer due to field effects.

Part 4: Cross-Validation Logic & Visualization

To ensure scientific integrity, results must be cross-validated. A "Pass" on SFC (single peak) is not sufficient without NMR confirmation that the peak is indeed the ortho-isomer and not a regioisomer.

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher through the selection of the correct validation path.

AnalyticalMatrix Start Start: Crude Sample Q1 Is Enantiomeric Purity Required? Start->Q1 MethodA Method A: Achiral HPLC (Chemical Purity Only) Q1->MethodA No MethodB Method B: Chiral SFC (Enantiomeric Excess) Q1->MethodB Yes Q2 Is Regio-Isomerism Confirmed? MethodA->Q2 MethodB->Q2 MethodC Method C: 1H NMR + 2D COSY (Structural Validation) Q2->MethodC No / Uncertain Final Release Certificate of Analysis Q2->Final Yes (Validated) MethodC->Final

Caption: Decision matrix for selecting the appropriate analytical workflow based on purity requirements.

Diagram 2: The Cross-Validation Loop

This diagram illustrates how the three methods feed into each other to create a self-validating system (E-E-A-T principle).

ValidationLoop SFC SFC-MS (Separates Enantiomers) NMR NMR (Confirms Ortho-Regiochemistry) SFC->NMR Fraction Collection HPLC HPLC-UV (Quantifies Impurities) NMR->HPLC Purity Confirmation HPLC->SFC Orthogonal Check

Caption: The "Triangulation" of data: SFC isolates the peak, NMR confirms its structure, and HPLC quantifies gross impurities.

References

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines.[1][2] [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons.
  • West, C., & Lesellier, E. (2008). Characterisation of stationary phases in supercritical fluid chromatography with the solvation parameter model. Journal of Chromatography A. [Link]

Sources

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